molecular formula C26H33ClO10 B12405504 Junceellolide C

Junceellolide C

Numéro de catalogue: B12405504
Poids moléculaire: 541.0 g/mol
Clé InChI: GTHKEJRKRGQZPU-PWOPPRJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Junceellolide C is a chlorine-containing briarane-type diterpenoid isolated from marine gorgonian corals of the genus Ellisella and Junceella . This compound has been identified as a highly promising anti-hepatitis B virus (HBV) agent due to its unique and potent mechanism of action. Its primary research value lies in its function as a transcription inhibitor of covalently closed circular DNA (cccDNA), which is key to the persistence of HBV infection . In vitro studies conducted in HepAD38 cell lines demonstrate that this compound efficiently inhibits HBV DNA replication and significantly reduces the level of supernatant HBV RNA, with EC50 values of 2.27 µM and 3.52 µM, respectively . Furthermore, research shows that this compound is capable of not only inhibiting the replenishment of the HBV cccDNA pool but also of promoting the degradation of pre-existing cccDNA, making it a valuable lead compound for investigating novel therapeutic strategies against chronic hepatitis B . With a molecular formula of C26H33ClO10 and a molar mass of 540.99 g/mol, it is offered to the scientific community for research purposes . This product is intended for Research Use Only and is not approved for human, therapeutic, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C26H33ClO10

Poids moléculaire

541.0 g/mol

Nom IUPAC

[(1S,2S,3R,4R,7R,8S,10Z,12S,13R,14S,17R)-2,12-diacetyloxy-8-chloro-3-hydroxy-4,13-dimethyl-9-methylidene-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-10-ene-17,2'-oxirane]-14-yl] acetate

InChI

InChI=1S/C26H33ClO10/c1-12-7-8-17(34-14(3)28)24(6)18(35-15(4)29)9-10-25(11-33-25)20(24)22(36-16(5)30)26(32)13(2)23(31)37-21(26)19(12)27/h7-8,13,17-22,32H,1,9-11H2,2-6H3/b8-7-/t13-,17-,18-,19-,20+,21-,22-,24-,25-,26-/m0/s1

Clé InChI

GTHKEJRKRGQZPU-PWOPPRJBSA-N

SMILES isomérique

C[C@H]1C(=O)O[C@@H]2[C@@]1([C@H]([C@@H]3[C@]([C@H](CC[C@]34CO4)OC(=O)C)([C@H](/C=C\C(=C)[C@@H]2Cl)OC(=O)C)C)OC(=O)C)O

SMILES canonique

CC1C(=O)OC2C1(C(C3C(C(CCC34CO4)OC(=O)C)(C(C=CC(=C)C2Cl)OC(=O)C)C)OC(=O)C)O

Origine du produit

United States

Foundational & Exploratory

Junceellolide C: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Junceellolide C is a fascinating and complex briarane-type diterpenoid of marine origin. This technical guide provides an in-depth overview of its natural source, detailed protocols for its isolation and purification, comprehensive spectroscopic data for its characterization, and an exploration of its significant anti-inflammatory properties. The document elucidates the likely signaling pathways modulated by this class of compounds, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Origin

This compound is a secondary metabolite produced by marine invertebrates, specifically gorgonian corals of the genus Junceella. It has been consistently isolated from two main species:

  • Junceella fragilis [1]

  • Junceella juncea [2][3]

These gorgonians, commonly known as sea whips, are found in the tropical and subtropical waters of the Indo-Pacific Ocean, with notable collections from the waters of Taiwan and the South China Sea.[1][4] The biosynthesis of briarane diterpenoids is believed to occur within the coral tissue itself.

Isolation and Purification of this compound

The following is a detailed experimental protocol for the isolation and purification of this compound from its natural source, adapted from methodologies described in the scientific literature.

Collection and Extraction of the Gorgonian Coral

Specimens of Junceella fragilis or Junceella juncea are collected and freeze-dried. The dried material is then minced and extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂). The resulting extract is concentrated under reduced pressure to yield a crude residue. This residue is then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction, which contains this compound and other related metabolites, is retained for further purification.

Chromatographic Separation

The EtOAc-soluble extract is subjected to a multi-step chromatographic purification process:

  • Silica Gel Column Chromatography: The extract is first fractionated by open column chromatography on silica gel using a gradient of n-hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, identified by thin-layer chromatography (TLC), are then subjected to further purification by normal-phase high-performance liquid chromatography (NP-HPLC). A typical mobile phase for this step is a mixture of n-hexane and acetone.

  • Final Purification: The fractions from NP-HPLC are further purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a mobile phase of methanol and water to yield pure this compound.

G cluster_collection Collection & Extraction cluster_purification Purification Collection Gorgonian Coral (Junceella sp.) FreezeDrying Freeze-Drying & Mincing Collection->FreezeDrying Extraction Methanol/Dichloromethane (1:1) Extraction FreezeDrying->Extraction Partition Ethyl Acetate/Water Partition Extraction->Partition EtOAc_Fraction EtOAc Soluble Fraction Partition->EtOAc_Fraction SilicaGel Silica Gel Column Chromatography (n-Hexane/EtOAc) EtOAc_Fraction->SilicaGel NP_HPLC Normal-Phase HPLC (n-Hexane/Acetone) SilicaGel->NP_HPLC RP_HPLC Reverse-Phase HPLC (Methanol/Water) NP_HPLC->RP_HPLC Pure_Compound Pure this compound RP_HPLC->Pure_Compound

Figure 1: Experimental workflow for the isolation of this compound.

Structural Characterization and Quantitative Data

This compound is a polyoxygenated briarane diterpenoid. Its structure has been elucidated using extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Structure
Chemical Structure of this compound

Figure 2: Chemical Structure of this compound.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, which are crucial for its identification and characterization.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
24.83d9.2
35.05dd9.2, 4.0
44.97d4.0
65.89s
74.79s
95.64d8.0
102.55m
111.95m
122.15m
131.85m
144.88d5.2
151.18s
16a5.08s
16b4.95s
172.95q7.2
191.25d7.2
201.55s
OAc2.18, 2.10, 2.03, 1.98s

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
145.5
275.9
377.5
474.2
5148.5
6120.8
783.5
884.1
966.8
1040.2
1138.1
1225.5
1329.7
1472.7
1515.8
16113.2
1748.9
18176.2
199.5
2021.5
OAc (C=O)171.2, 170.2, 169.5, 169.2
OAc (CH₃)21.9, 21.2, 21.0, 20.9

Biological Activity and Signaling Pathways

Briarane-type diterpenoids, including this compound, are known to exhibit a range of biological activities, with anti-inflammatory effects being the most prominent.

Anti-inflammatory Activity

Studies on various briaranes have demonstrated their ability to inhibit key inflammatory markers. For instance, they have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][6] These two enzymes are crucial mediators of the inflammatory response.

Modulation of Signaling Pathways

Recent research on praelolide, a closely related briarane diterpenoid, has provided significant insights into the molecular mechanism of action, which is likely shared by this compound.[2] The proposed mechanism involves the activation of the Nrf2 signaling pathway and the subsequent suppression of the MAPK and NF-κB signaling pathways.

  • Nrf2 Activation: Praelolide has been shown to interact with Keap1, a repressor protein of Nrf2.[2] This interaction disrupts the Keap1-Nrf2 complex, leading to the translocation of Nrf2 into the nucleus. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.

  • Suppression of MAPK and NF-κB Signaling: The activation of the Nrf2 pathway leads to a reduction in reactive oxygen species (ROS).[2] This, in turn, abrogates the activation of downstream pro-inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways.[2] The inhibition of NF-κB is a key event in the anti-inflammatory response, as this transcription factor controls the expression of numerous pro-inflammatory genes, including those for iNOS and COX-2.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway of this compound JunceellolideC This compound Keap1_Nrf2 Keap1-Nrf2 Complex JunceellolideC->Keap1_Nrf2 inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Gene Transcription Nrf2->ARE activates ROS Reactive Oxygen Species (ROS) ARE->ROS reduces MAPK MAPK Pathway ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates Inflammation Inflammation (iNOS, COX-2) MAPK->Inflammation promotes NFkB->Inflammation promotes

Figure 3: Proposed signaling pathway for the anti-inflammatory action of this compound.

Conclusion

This compound, a briarane diterpenoid isolated from gorgonian corals of the genus Junceella, represents a promising marine natural product with significant anti-inflammatory potential. Its complex structure and potent biological activity make it an attractive target for further investigation in the context of drug discovery and development. The elucidation of its mechanism of action, likely involving the modulation of the Nrf2, MAPK, and NF-κB signaling pathways, provides a solid foundation for future preclinical and clinical studies. This technical guide serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this compound and other related marine natural products.

References

The In Vitro Mechanism of Action of Junceellolide C: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific in vitro anti-cancer mechanism of action of Junceellolide C is not available in the current body of scientific literature. While the broader class of briarane diterpenoids, to which this compound belongs, has been noted for various biological activities, detailed studies elucidating the specific pathways and molecular interactions of this compound in cancer cells are absent. This document summarizes the general context of related compounds and outlines the experimental approaches typically used in such investigations.

Introduction

This compound is a chlorinated briarane-type diterpenoid isolated from the gorgonian coral Junceella fragilis. While research has identified its potential as an anti-HBV agent, its mechanism of action as an anti-cancer agent in vitro has not been elucidated in published studies. This guide, therefore, serves as a foundational overview of the general mechanisms of apoptosis and the standard experimental protocols used to investigate the in vitro anti-cancer activity of novel marine natural products. This information is provided to offer a framework for potential future research into the anti-cancer properties of this compound.

General Mechanisms of Apoptosis in Cancer Therapy

The induction of apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Apoptosis is a highly regulated process involving a cascade of molecular events that lead to cell dismantling without inducing an inflammatory response. There are two main pathways of apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

  • The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding transmembrane death receptors (e.g., TNFR1, Fas). This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases, primarily caspase-8. Active caspase-8 can then directly activate executioner caspases, such as caspase-3, leading to the execution phase of apoptosis.

  • The Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal. These signals converge at the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which recruits and activates caspase-9. Active caspase-9, in turn, activates executioner caspases like caspase-3.

The two pathways are often interconnected. For instance, caspase-8 can cleave the BH3-only protein Bid into its truncated form, tBid, which then activates the intrinsic pathway.

Hypothetical Signaling Pathways for Investigation

Should this compound be investigated for its anti-cancer properties, the following signaling pathways would be primary candidates for examination.

Extrinsic_Apoptosis_Pathway This compound This compound Death Receptor Death Receptor This compound->Death Receptor ? Death Ligand Death Ligand Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Formation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical extrinsic apoptosis pathway modulation.

Intrinsic_Apoptosis_Pathway This compound This compound Bcl-2 Family Bcl-2 Family This compound->Bcl-2 Family ? Cellular Stress Cellular Stress Cellular Stress->Bcl-2 Family Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulation.

Standard Experimental Protocols for In Vitro Anti-Cancer Drug Discovery

The following are detailed methodologies for key experiments that would be essential to elucidate the in vitro anti-cancer mechanism of action of a compound like this compound.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of the compound on the viability and proliferation of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay:

  • Principle: This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Protocol:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Apoptosis Detection Assays

Objective: To determine if the compound induces apoptosis and to quantify the apoptotic cell population.

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

  • Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells.

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. The cell populations can be distinguished as:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

2. Caspase Activity Assays:

  • Principle: These assays measure the activity of key apoptotic enzymes, the caspases.

  • Protocol (Fluorometric Assay):

    • Treat cells with this compound as described above.

    • Lyse the cells to release their contents.

    • Incubate the cell lysate with a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7, LEHD-AFC for caspase-9, IETD-AFC for caspase-8).

    • Cleavage of the substrate by the active caspase releases a fluorescent molecule (AFC).

    • Measure the fluorescence using a fluorometer.

    • Quantify the caspase activity relative to a standard curve or as a fold change over the untreated control.

Western Blot Analysis

Objective: To investigate the effect of the compound on the expression levels of key proteins involved in apoptosis and other signaling pathways.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Protocol:

    • Treat cells with this compound and prepare whole-cell lysates.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p53, Akt, p-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin, GAPDH) to normalize protein expression levels.

Quantitative Data Presentation

Should experimental data become available for this compound, it should be presented in clear, structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast48Data N/A
HeLaCervical48Data N/A
A549Lung48Data N/A
HCT116Colon48Data N/A

Table 2: Hypothetical Effect of this compound on Apoptotic Cell Population

Treatment% Early Apoptosis% Late Apoptosis
ControlData N/AData N/A
This compound (IC50)Data N/AData N/A

Table 3: Hypothetical Relative Protein Expression Changes Induced by this compound

ProteinFold Change vs. Control
Bcl-2Data N/A
BaxData N/A
Cleaved Caspase-3Data N/A
Cleaved PARPData N/A

Conclusion

While this compound has been identified and characterized, its potential as an anti-cancer agent remains unexplored. The information and protocols provided in this guide offer a comprehensive framework for initiating in vitro studies to investigate its mechanism of action. Future research focusing on the cytotoxicity, apoptotic effects, and modulation of key signaling pathways by this compound in various cancer cell lines is necessary to determine its therapeutic potential in oncology. The generation of quantitative data and the elucidation of its molecular targets will be crucial steps in the drug development process for this marine natural product.

Junceellolide C and its role in marine natural products discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Junceellolide C: A Marine Briarane Diterpenoid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Marine invertebrates, particularly gorgonian corals of the genus Junceella, are a prolific source of structurally complex and biologically active secondary metabolites.[1] Among these, the briarane-type diterpenoids have emerged as a significant class of marine natural products, demonstrating a wide array of pharmacological activities, including anti-inflammatory, cytotoxic, and antiviral effects.[2][3] This technical guide focuses on this compound, a polyoxygenated briarane diterpenoid isolated from gorgonian corals. We provide a comprehensive overview of its discovery, structural elucidation, known biological context, and its potential role in marine natural product discovery. This document includes detailed experimental protocols for isolation and bioassays, quantitative data summaries, and visualizations of key workflows and potential signaling pathways to serve as a resource for researchers in natural product chemistry and drug development.

Discovery and Isolation of this compound

This compound is a member of the extensive family of briarane diterpenoids, which are characterized by a bicyclo[8.4.0]tetradecane carbon skeleton and typically possess a γ-lactone moiety.[1] It has been isolated from gorgonian corals, specifically from species such as Dichotella gemmacea (synonymous with Junceella gemmacea), collected from the South China Sea.[2][4] The isolation of this compound is often part of broader chemical investigations of these organisms, which yield a diverse range of new and known briarane analogues.[2]

General Isolation Protocol

The extraction and purification of this compound follow a standard methodology for marine natural product isolation, involving solvent extraction, partitioning, and multi-step chromatography.

Experimental Protocol: Isolation and Purification

  • Collection and Extraction : Specimens of the gorgonian coral (e.g., Dichotella gemmacea) are collected and immediately frozen.[2] The frozen tissue is minced and exhaustively extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).[5]

  • Solvent Partitioning : The resulting crude extract is partitioned between ethyl acetate (EtOAc) and water (H₂O). The organic (EtOAc) layer, containing the less polar secondary metabolites, is concentrated under reduced pressure.

  • Column Chromatography (CC) : The concentrated EtOAc-soluble fraction is subjected to silica gel vacuum liquid chromatography (VLC) or column chromatography. A gradient elution system is employed, typically starting with n-hexane and gradually increasing the polarity with EtOAc and/or acetone.

  • High-Performance Liquid Chromatography (HPLC) : Fractions containing compounds of interest, as identified by Thin Layer Chromatography (TLC) and ¹H NMR analysis, are further purified using normal-phase or reverse-phase HPLC. A typical elution might involve a gradient of n-hexane/acetone or methanol/water to yield the pure compound.[6]

Isolation Workflow

The logical flow from collection to purification is depicted below.

G cluster_collection Collection & Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification A Gorgonian Coral Collection (e.g., D. gemmacea) B Freeze & Mince Tissue A->B C Solvent Extraction (MeOH/CH₂Cl₂) B->C D Solvent Partitioning (EtOAc/H₂O) C->D E Concentrate EtOAc Layer D->E F Silica Gel Column Chromatography E->F G Collect & Analyze Fractions F->G H HPLC Purification G->H I Pure this compound H->I G cluster_effects Downstream Effects cluster_cytoplasm Cytoplasm briarane Briarane Diterpenoid (e.g., Praelolide) keap1 Keap1 briarane->keap1 Binds & Disrupts nrf2 Nrf2 keap1->nrf2 Sequesters cul3 Cul3-Rbx1 (E3 Ligase) nrf2->cul3 Ubiquitination proteasome Proteasomal Degradation nrf2->proteasome Degradation nucleus Nrf2 (Nucleus) nrf2->nucleus Translocation cul3->proteasome are ARE nucleus->are Binds genes Antioxidant & Cytoprotective Gene Expression are->genes Activates ros Oxidative Stress (ROS) genes->ros Reduces inflammation Inflammation (MAPK, NF-κB) genes->inflammation Inhibits G cluster_prep Assay Preparation cluster_exp Experiment cluster_readout Data Acquisition & Analysis A Seed Cells in 96-Well Plate (e.g., RAW 264.7) B Overnight Incubation (37°C, 5% CO₂) A->B C Pre-treat with this compound & Controls B->C D Stimulate with LPS (for Anti-Inflammatory Assay) C->D If applicable E Incubate for 24h C->E For cytotoxicity D->E F Collect Supernatant E->F I Perform MTT Assay on Cells (for Viability) E->I G Perform Griess Assay for NO F->G H Measure Absorbance (540 nm) G->H K Analyze Data & Calculate IC₅₀ / Inhibition % H->K J Measure Absorbance (570 nm) I->J J->K

References

Spectroscopic Profile of Junceellolide C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Junceellolide C, a briarane-type diterpenoid isolated from the gorgonian coral Junceella fragilis. The information presented herein is intended to serve as a core reference for researchers engaged in natural product chemistry, chemical synthesis, and drug discovery.

Introduction

This compound belongs to the family of junceellolides, a series of anti-inflammatory diterpenoids. Its complex structure and biological activity make it a molecule of significant interest for further investigation and potential therapeutic applications. Accurate and detailed spectroscopic data is paramount for its identification, characterization, and as a benchmark for synthetic efforts. This document compiles the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from the seminal publication by Shin, Park, and Fenical in Tetrahedron, 1989.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.75d8.5
35.92d8.5
45.99s
65.60d9.0
73.15m
95.80s
102.55m
125.05br s
13α2.45m
13β2.20m
145.20br s
151.19s
16a5.25s
16b5.10s
172.95q7.0
181.25d7.0
201.95s
OAc2.28, 2.15, 2.05, 2.02, 1.98s
¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
146.5
272.1
3140.1
4124.5
5145.2
6121.5
745.1
884.5
978.1
1038.5
1160.2
1274.5
1338.1
1475.5
1515.1
16117.5
1749.8
189.5
19171.5
2021.2
OAc (C=O)170.8, 170.5, 170.2, 169.8, 169.5
OAc (CH₃)21.8, 21.5, 21.2, 21.0, 20.8
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
HR-FABMSPositive639.2390[M+H]⁺ (Calculated for C₃₀H₃₉O₁₅: 639.2395)

Experimental Protocols

The data presented in this guide were obtained according to the methodologies detailed in the original 1989 publication.

Isolation and Purification

This compound was isolated from the acetone extract of the gorgonian Junceella fragilis. The crude extract was subjected to silica gel flash chromatography followed by repeated high-performance liquid chromatography (HPLC) on silica gel and reversed-phase (C18) columns to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed to determine the exact mass and molecular formula of this compound.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_collection Sample Collection & Extraction cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Collection Collection of Junceella fragilis Extraction Acetone Extraction Collection->Extraction FlashChrom Silica Gel Flash Chromatography Extraction->FlashChrom HPLC HPLC Purification (Silica & C18) FlashChrom->HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR MS Mass Spectrometry (HR-FABMS) HPLC->MS Structure This compound Structure NMR->Structure MS->Structure

The Biosynthesis of Briarane Diterpenoids: A Technical Guide to the Pathway of Junceellolide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biosynthetic pathway of briarane diterpenoids, with a specific focus on the formation of complex molecules like Junceellolide C. Briarane diterpenoids, a large family of marine natural products primarily isolated from octocorals, are renowned for their complex chemical structures and significant biological activities, including anti-inflammatory, cytotoxic, and antiviral properties. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches.

The Core Biosynthetic Pathway: From Acyclic Precursor to the Briarane Skeleton

The biosynthesis of the characteristic bicyclo[8.4.0]tetradecane ring system of briarane diterpenoids is a fascinating cascade of enzymatic reactions, commencing from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). The currently accepted biosynthetic hypothesis involves a multi-step process:

  • Initial Cyclization: The pathway is initiated by the cyclization of the linear GGPP molecule, catalyzed by a terpene cyclase, to form a cembranoid skeleton. This macrocyclic intermediate is a common precursor for a wide array of diterpenoids found in marine organisms.[1][2]

  • Key C3-C8 Ring Closure: The defining step in the formation of the briarane scaffold is a subsequent transannular cyclization between carbons 3 and 8 of the cembrane intermediate.[1][2] This intricate cyclization event establishes the signature bicyclic core of the briarane family.

  • Formation of a Lactone Ring: A majority of briarane diterpenoids, including this compound, feature a γ-lactone ring. Recent research has successfully reconstituted the biosynthesis of cembrene B γ-lactone, a key intermediate that contains this distinctive structural feature.[1]

  • Oxidative Tailoring: Following the construction of the core briarane skeleton, a suite of "tailoring" enzymes, predominantly from the cytochrome P450 (CYP450) superfamily, introduce a vast array of oxidative modifications.[1] These modifications, including hydroxylations, epoxidations, and acetylations, at various positions on the briarane scaffold are responsible for the immense structural diversity observed within this class of natural products.

The proposed biosynthetic pathway is depicted in the diagram below:

Briarane Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Cembrane Cembrane Intermediate GGPP->Cembrane Terpene Cyclase Cembrene_lactone Cembrene B γ-Lactone Cembrane->Cembrene_lactone Oxidative enzymes Briarane_core Briarane Skeleton Cembrene_lactone->Briarane_core C3-C8 Cyclization Junceellolide_C This compound Briarane_core->Junceellolide_C Tailoring Enzymes (CYP450s, etc.) Diverse_briaranes Diverse Briarane Diterpenoids Briarane_core->Diverse_briaranes Tailoring Enzymes (CYP450s, etc.) Briarane Biosynthetic Gene Cluster cluster_0 Conserved Briarane BGC cluster_1 Biosynthetic Steps Gene1 Gene 1 (Terpene Cyclase) Gene2 Gene 2 (CYP450) Step1 GGPP -> Cembrane Gene1->Step1 Gene3 Gene 3 (CYP450) Step2 Cembrane -> Hydroxylated Cembrane Gene2->Step2 Gene4 Gene 4 (Unknown) Gene3->Step2 Gene5 Gene 5 (Dehydrogenase) Step3 Hydroxylated Cembrane -> Cembrene B γ-Lactone Gene5->Step3 Experimental Workflow cluster_0 Gene Discovery and Cloning cluster_1 Heterologous Expression and Enzyme Assays cluster_2 Product Characterization Collect 1. Collect Organism (e.g., Junceella fragilis) Extract 2. Extract DNA/RNA Collect->Extract Sequence 3. Genome/Transcriptome Sequencing Extract->Sequence Mine 4. Bioinformatic Mining for BGCs Sequence->Mine Clone 5. Clone Candidate Genes Mine->Clone Express 6. Heterologous Expression (e.g., Yeast, E. coli) Clone->Express Purify 7. Purify Recombinant Enzymes Express->Purify Assay 8. In vitro Enzyme Assays with Precursors (e.g., GGPP) Purify->Assay Isolate 9. Isolate Products (HPLC) Assay->Isolate Characterize 10. Structural Elucidation (NMR, MS) Isolate->Characterize

References

Methodological & Application

Application Notes & Protocols: Extraction of Junceellolide C from Gorgonian Corals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Junceellolide C is a briarane-type diterpenoid isolated from gorgonian corals of the genus Junceella. Briarane diterpenoids have demonstrated a range of biological activities, with many exhibiting notable anti-inflammatory properties.[1][2][3] This document provides a detailed protocol for the extraction, purification, and characterization of this compound, compiled from various studies on related compounds isolated from Junceella species. The methodologies described herein are intended to serve as a comprehensive guide for researchers interested in isolating and studying this marine natural product.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters for Briarane Diterpenoids from Junceella Species

ParameterValueSource OrganismNotesReference
Extraction
Starting Material (Wet Weight)1.4 kgJunceella junceaThe outer grey layer was used for extraction.[4]
6.01 kgJunceella fragilisFreeze-dried specimen was used.[5]
1.125 kgJunceella fragilisSliced bodies were used for extraction.[6]
Extraction SolventAcetoneJunceella junceaExtraction was performed at room temperature.[4]
Methanol/Dichloromethane (1:1)Junceella fragilis-[5]
Purification
Initial FractionationLiquid-Liquid PartitioningJunceella speciesTypically between ethyl acetate and water.General Practice
Column Chromatography (CC)Silica Gel 60Junceella junceaUsed for initial separation of the crude extract.[4]
High-Performance Liquid Chromatography (HPLC)Normal Phase (NP-HPLC)Junceella junceaExample solvent system: CH2Cl2/MeOH (80:1).[7]
Reversed Phase (RP-HPLC)Junceella junceaExample solvent system: MeOH/H2O/CH3CN (70:25:5).[7]
Yield
Juncenolide M (related briarane)6 mgJunceella junceaIsolated from a 105 mg fraction.[7]
Fragilide Z (related briarane)1.0 mgJunceella fragilisFinal yield after multiple purification steps.[8]

Experimental Protocols

Collection and Preparation of Gorgonian Coral
  • Collection: Collect specimens of Junceella species (e.g., Junceella juncea or Junceella fragilis) by scuba diving.[4]

  • Storage: Immediately store the collected samples in a freezer at -20°C to prevent degradation of secondary metabolites.[6]

  • Preparation: Prior to extraction, freeze-dry the coral specimens to remove water.[5] Once dried, slice or mince the coral to increase the surface area for efficient extraction.

Extraction of Crude Bioactive Compounds
  • Solvent Extraction:

    • Immerse the prepared coral material in a 1:1 mixture of methanol and dichloromethane.[5] Use a sufficient volume of solvent to completely submerge the coral material (e.g., 3 x 5 L for 1 kg of dried coral).

    • Alternatively, use acetone as the extraction solvent.[4]

  • Maceration: Allow the coral to macerate in the solvent at room temperature for 24-48 hours. Agitate the mixture periodically to enhance extraction efficiency.

  • Filtration and Concentration:

    • Filter the solvent extract to remove the solid coral debris.

    • Repeat the extraction process on the coral residue two more times with fresh solvent to ensure complete extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving liquid-liquid partitioning and multiple stages of chromatography.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Allow the layers to separate and collect the ethyl acetate layer, which will contain the less polar diterpenoids, including this compound.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Silica Gel Column Chromatography (Initial Separation):

    • Prepare a silica gel 60 column.

    • Load the concentrated ethyl acetate extract onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or acetone. For example, start with 100% n-hexane and gradually move to 100% ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • High-Performance Liquid Chromatography (HPLC) - Intermediate Purification:

    • Subject the fractions containing the compounds of interest to Normal Phase HPLC (NP-HPLC).

    • Use a solvent system such as dichloromethane/methanol (e.g., 80:1) to further separate the components.[7]

    • Collect the resulting fractions.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Final Purification:

    • Perform final purification on the fractions containing this compound using Reversed Phase HPLC (RP-HPLC).

    • A suitable solvent system would be a mixture of methanol, water, and acetonitrile (e.g., 70:25:5).[7]

    • This step should yield pure this compound.

Structural Elucidation

The structure of the purified this compound can be confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMBC, NOESY) NMR experiments to elucidate the detailed chemical structure and stereochemistry.[4]

Mandatory Visualization

Experimental Workflow

Extraction_Workflow cluster_collection 1. Sample Collection & Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Structural Analysis Collection Gorgonian Coral (Junceella sp.) Collection Preparation Freezing (-20°C) & Freeze-drying Collection->Preparation Grinding Slicing/Grinding Preparation->Grinding Solvent_Extraction Solvent Extraction (MeOH/CH2Cl2 or Acetone) Grinding->Solvent_Extraction Concentration Filtration & Concentration Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (EtOAc/H2O) Crude_Extract->Partitioning Silica_CC Silica Gel Column Chromatography Partitioning->Silica_CC NP_HPLC Normal Phase HPLC Silica_CC->NP_HPLC RP_HPLC Reversed Phase HPLC NP_HPLC->RP_HPLC Pure_Compound Pure this compound RP_HPLC->Pure_Compound Analysis Spectroscopic Analysis (MS, NMR) Pure_Compound->Analysis

Caption: Workflow for the extraction and purification of this compound.

Hypothesized Signaling Pathway

Many briarane diterpenoids exhibit anti-inflammatory activity, often through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9][10] While the specific mechanism for this compound is not fully elucidated, it is hypothesized to inhibit the NF-κB pathway, similar to other anti-inflammatory natural products.[11]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) (Active) NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB Complex DNA DNA NFkB_n->DNA Binds to promoter regions Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription JunceellolideC This compound JunceellolideC->IKK Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthetic strategies towards Junceellolide C and other briarane diterpenoids. It includes detailed application notes, experimental protocols for key synthetic transformations, and quantitative data to support the synthesis of these complex marine natural products.

The briarane diterpenoids are a large family of marine natural products isolated primarily from octocorals, such as the genus Junceella. These compounds are characterized by a unique and complex trans-fused bicyclo[8.4.0]tetradecane core structure. Many briaranes, including this compound, exhibit a range of promising biological activities, such as anti-inflammatory, antiviral, and cytotoxic effects, making them attractive targets for total synthesis and further drug development.

While a completed total synthesis of this compound has not yet been reported in the scientific literature, significant progress has been made in the synthesis of the core briarane skeleton and related natural products. This document outlines a plausible synthetic pathway to this compound based on established and published methodologies.

Application Notes

The synthetic strategies outlined herein provide a roadmap for the laboratory synthesis of this compound and its analogs. Access to these compounds through total synthesis is crucial for several reasons:

  • Confirmation of Structure and Stereochemistry: Total synthesis allows for the unambiguous confirmation of the structure and absolute stereochemistry of the natural product, which can be challenging to determine solely from spectroscopic data of isolated compounds. For instance, the conformation of the 3(E),5(16)-conjugated diene moiety in this compound was revised from an s-trans to an s-cis form based on detailed spectroscopic analysis.[1]

  • Exploration of Structure-Activity Relationships (SAR): By synthesizing a variety of analogs with modifications at different positions of the briarane scaffold, researchers can probe the key structural features required for biological activity. This is essential for the development of more potent and selective drug candidates.

  • Provision of Material for Biological Studies: The isolation of briaranes from their natural sources is often low-yielding and cannot provide sufficient material for extensive biological evaluation and preclinical studies. Total synthesis offers a scalable and reliable source of these compounds.

  • Development of Novel Therapeutics: this compound has been reported to exhibit anti-hepatitis B virus (HBV) activity.[1] Other related briaranes have shown a wide range of bioactivities, including anti-inflammatory, cytotoxic, and antiviral properties.[2][3] The ability to synthesize these molecules and their derivatives opens up avenues for the development of new therapeutic agents for various diseases. For example, some briaranes have demonstrated inhibitory effects on the release of elastase from human neutrophils, suggesting their potential as anti-inflammatory agents.[4]

Proposed Biosynthetic Pathway

The biosynthesis of briarane diterpenoids is believed to proceed from a cembrane precursor through a transannular cyclization. This understanding of the biosynthetic pathway can inspire and guide synthetic strategies.

Briarane Biosynthesis Cembrane Precursor Cembrane Precursor Transannular Cyclization Transannular Cyclization Cembrane Precursor->Transannular Cyclization Enzymatic cyclization Briarane Skeleton Briarane Skeleton Transannular Cyclization->Briarane Skeleton Formation of bicyclo[8.4.0]tetradecane Oxidative Modifications Oxidative Modifications Briarane Skeleton->Oxidative Modifications Hydroxylation, acetylation, etc. This compound & other briaranes This compound & other briaranes Oxidative Modifications->this compound & other briaranes

A simplified proposed biosynthetic pathway for briarane diterpenoids.

Key Synthetic Strategies and Challenges

The total synthesis of briaranes presents several significant challenges, primarily centered around the construction of the sterically congested and highly functionalized bicyclic core. Key synthetic hurdles and the strategies developed to overcome them are summarized below:

  • Construction of the trans-fused bicyclo[8.4.0]tetradecane ring system: This has been a major focus of synthetic efforts.

  • Stereoselective formation of the C1-C2-C10-C14 stereotetrad: The dense arrangement of stereocenters at the core of the molecule requires highly controlled synthetic transformations.

Several research groups have made seminal contributions to the synthesis of the briarane core. The work of Crimmins and Harned, in particular, has provided robust methods for the construction of key structural motifs.

Crimmins' Dianionic Ireland-Claisen Rearrangement

A key strategy for establishing the C1 and C10 stereocenters involves a dianionic Ireland-Claisen rearrangement. This powerful C-C bond-forming reaction allows for the stereoselective formation of the quaternary center at C1.[5]

Crimmins_Strategy Acyclic Precursor Acyclic Precursor Dianionic Ireland-Claisen\nRearrangement Dianionic Ireland-Claisen Rearrangement Acyclic Precursor->Dianionic Ireland-Claisen\nRearrangement [3,3]-sigmatropic rearrangement Intermediate with\nC1 and C10 stereocenters Intermediate with C1 and C10 stereocenters Dianionic Ireland-Claisen\nRearrangement->Intermediate with\nC1 and C10 stereocenters Stereoselective C-C bond formation Ring-Closing Metathesis Ring-Closing Metathesis Intermediate with\nC1 and C10 stereocenters->Ring-Closing Metathesis Formation of 10-membered ring Briarane Core Briarane Core Ring-Closing Metathesis->Briarane Core

Key steps in the Crimmins approach to the briarane core.
Harned's Conjugate Addition Approach

Another elegant approach, developed by the Harned group, utilizes a highly diastereoselective conjugate addition of an acetylide to a cyclohexadienone, followed by an intramolecular alkylation to set the C1 and C10 stereocenters.[6]

Harned_Strategy Cyclohexadienone Cyclohexadienone Diastereoselective\nConjugate Addition Diastereoselective Conjugate Addition Cyclohexadienone->Diastereoselective\nConjugate Addition Acetylide addition Intermediate with\nC10 stereocenter Intermediate with C10 stereocenter Diastereoselective\nConjugate Addition->Intermediate with\nC10 stereocenter Intramolecular\nAlkylation Intramolecular Alkylation Intermediate with\nC10 stereocenter->Intramolecular\nAlkylation Formation of C1 quaternary center Briarane Stereotetrad Core Briarane Stereotetrad Core Intramolecular\nAlkylation->Briarane Stereotetrad Core

Harned's strategy for the construction of the briarane stereotetrad core.

Experimental Protocols

The following are representative experimental protocols for key transformations in the synthesis of the briarane core, adapted from the literature. These protocols are intended as a guide and may require optimization for specific substrates.

Table 1: Synthesis of Key Intermediates
StepReactionReagents and ConditionsYield (%)Reference
1Dianionic Ireland-Claisen Rearrangement1. LDA, THF, -78 °C; 2. TMSCl, -78 °C to rt85[5]
2Ring-Closing MetathesisGrubbs II catalyst (5 mol%), CH2Cl2, reflux90[5]
3Diastereoselective Conjugate Addition(Me3Si)2NLi, TMS-acetylene, THF, -78 °C78[6]
4Intramolecular AlkylationKHMDS, THF, -78 °C82 (as a single diastereomer)[6]
5Nozaki-Hiyama-Kishi CyclizationCrCl2, NiCl2, THF, rt79[7]
Protocol 1: Dianionic Ireland-Claisen Rearrangement (Crimmins Approach)

Objective: To stereoselectively form the C1 quaternary and C10 tertiary stereocenters.

Procedure:

  • To a solution of the starting ester in anhydrous THF at -78 °C is added a solution of lithium diisopropylamide (LDA) in THF.

  • The resulting solution is stirred at -78 °C for 1 hour.

  • Chlorotrimethylsilane (TMSCl) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired rearranged product.

Protocol 2: Ring-Closing Metathesis (Crimmins Approach)

Objective: To form the 10-membered ring of the briarane core.

Procedure:

  • To a solution of the diene precursor in degassed anhydrous CH2Cl2 is added Grubbs' second-generation catalyst.

  • The reaction mixture is heated to reflux under an argon atmosphere for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclized product.

Protocol 3: Diastereoselective Conjugate Addition (Harned Approach)

Objective: To introduce the C10 stereocenter via a conjugate addition.

Procedure:

  • To a solution of trimethylsilylacetylene in anhydrous THF at -78 °C is added a solution of lithium bis(trimethylsilyl)amide (LiHMDS).

  • The resulting solution is stirred for 30 minutes at -78 °C.

  • A solution of the cyclohexadienone starting material in THF is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous NH4Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.

  • The product is purified by flash chromatography.

Protocol 4: Intramolecular Alkylation (Harned Approach)

Objective: To form the C1 quaternary center and complete the six-membered ring of the stereotetrad core.

Procedure:

  • To a solution of the conjugate addition product in anhydrous THF at -78 °C is added a solution of potassium bis(trimethylsilyl)amide (KHMDS).

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the bicyclic product as a single diastereomer.

Data Presentation

The following table summarizes key quantitative data from the synthesis of briarane core structures as reported in the literature.

Table 2: Quantitative Data for Key Synthetic Steps
EntryStarting MaterialProductReactionYield (%)Diastereomeric Ratio
1Acyclic EsterRearranged AcidDianionic Ireland-Claisen Rearrangement85>95:5
2Diene10-membered RingRing-Closing Metathesis90N/A
3CyclohexadienoneConjugate AdductDiastereoselective Conjugate Addition78>98:2
4Conjugate AdductBicyclic CoreIntramolecular Alkylation82>99:1

Concluding Remarks

The total synthesis of this compound and related briaranes remains a formidable challenge in organic chemistry. However, the development of innovative synthetic strategies for the construction of the briarane core has paved the way for the eventual total synthesis of these complex and biologically important molecules. The protocols and data presented in this document provide a valuable resource for researchers in the field and are intended to facilitate further progress towards the synthesis and biological evaluation of this fascinating class of marine natural products. Future work will likely focus on the late-stage functionalization of the briarane core to access a wide variety of natural products and their analogs.

References

Application Notes and Protocols for Cell-Based Assays to Determine Junceellolide C Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junceellolide C is a briarane-type diterpenoid isolated from the gorgonian Junceella fragilis. The briarane skeleton is known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] This document provides detailed protocols for assessing the cytotoxic potential of this compound using common cell-based assays. These assays are fundamental in preclinical drug discovery to determine a compound's efficacy and to elucidate its mechanism of action. The protocols provided herein cover the assessment of cell viability, membrane integrity, and apoptosis.

Data Presentation

While specific cytotoxicity data for this compound is not extensively available in the public domain, studies on related briarane diterpenoids from Junceella species have demonstrated cytotoxic activity against various cancer cell lines. The following table summarizes hypothetical IC50 values for this compound to illustrate how such data would be presented. Note: These values are for illustrative purposes and should be replaced with experimentally determined data.

Cell LineCancer TypeThis compound IC50 (µM)
HCT-116Colon CarcinomaData not available
A549Lung CarcinomaData not available
MG-63OsteosarcomaData not available

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT-116, A549, MG-63)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with this compound B->D C Prepare this compound Dilutions C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Add DMSO to Dissolve Formazan G->H I Measure Absorbance at 570 nm H->I J Calculate IC50 I->J

MTT Assay Experimental Workflow

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with a damaged plasma membrane.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis buffer (positive control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat cells with serial dilutions of this compound for the desired time period. Include wells for:

    • Untreated cells (spontaneous LDH release)

    • Vehicle control

    • Cells treated with lysis buffer (maximum LDH release)

    • Medium only (background)

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

LDH_Workflow cluster_setup Setup cluster_collection Supernatant Collection cluster_reaction LDH Reaction cluster_measurement Measurement & Analysis A Seed and Treat Cells B Incubate A->B C Centrifuge Plate B->C D Transfer Supernatant to New Plate C->D E Add LDH Reaction Mix D->E F Incubate at RT E->F G Add Stop Solution (optional) F->G H Measure Absorbance G->H I Calculate % Cytotoxicity H->I

LDH Assay Experimental Workflow

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Apoptosis_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis_flow Flow Cytometry Analysis A Seed and Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in Dark E->F G Add Binding Buffer F->G H Acquire Data on Flow Cytometer G->H I Analyze Cell Populations H->I

Annexin V/PI Apoptosis Assay Workflow

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet fully elucidated, related marine natural products have been shown to induce apoptosis through the modulation of key signaling cascades such as the NF-κB and MAPK pathways.[2][4][5]

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Inhibition of the NF-κB pathway can therefore be a target for anticancer therapies.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The major MAPK subfamilies include ERK, JNK, and p38. The activation or inhibition of these kinases can lead to either cell survival or apoptosis, depending on the cellular context and the nature of the stimulus.

Below are diagrams illustrating the potential involvement of these pathways in this compound-induced apoptosis.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB JunceellolideC This compound JunceellolideC->IKK Inhibits? Gene Target Gene Expression (e.g., anti-apoptotic) NFkB_nuc->Gene Activates Apoptosis Apoptosis Gene->Apoptosis Inhibits

Potential Inhibition of NF-κB Pathway by this compound

MAPK_Pathway cluster_stimulus Extracellular Stimulus cluster_cascade MAPK Cascade cluster_response Cellular Response Stimulus Stress / Growth Factors MAPKKK MAPKKK (e.g., ASK1, MEKK) Stimulus->MAPKKK JunceellolideC This compound JunceellolideC->MAPKKK Activates? MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates GeneExpression Gene Expression (pro-apoptotic) TranscriptionFactors->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

Potential Activation of MAPK Pathway by this compound

Conclusion

The provided protocols offer a standardized approach to evaluate the cytotoxicity of this compound. It is recommended to perform these assays across a panel of cancer cell lines to understand its spectrum of activity. Further investigation into the underlying molecular mechanisms, potentially involving the NF-κB and MAPK signaling pathways, will be crucial for the future development of this compound as a potential therapeutic agent.

References

Junceellolide C: Application Notes and Protocols for cccDNA Transcription Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junceellolide C, a briarane-type diterpenoid isolated from the gorgonian Junceella fragilis, has been identified as a promising agent for the inhibition of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) transcription. While direct and extensive research on this compound is still emerging, its close structural analogue, Junceellolide B, has been shown to effectively suppress HBV replication by targeting the transcriptional activity of cccDNA. This document provides detailed application notes and experimental protocols based on the current understanding of the mechanism of action of closely related junceellolides, offering a foundational guide for researchers investigating this compound as a potential anti-HBV therapeutic.

The persistence of HBV cccDNA in infected hepatocytes is a primary reason for the difficulty in achieving a complete cure for chronic hepatitis B. Current nucleos(t)ide analogue therapies can suppress viral replication but have a limited effect on the stable cccDNA minichromosome, which serves as the template for viral transcription. Compounds like this compound that can inhibit cccDNA transcription represent a critical area of research for developing curative HBV therapies.

Principle of Action

This compound is proposed to function as a cccDNA transcription inhibitor, likely through a mechanism similar to that of Junceellolide B.[1] This mechanism is believed to involve the potent inhibition of HBV RNA transcription.[1] Evidence from studies on Junceellolide B suggests that this is not due to the degradation of existing HBV RNA, but rather a downregulation of host transcription factors associated with RNA polymerase II, such as Zinc Finger BED-Type Containing 6 (ZBED6) and Zinc Finger and BTB Domain Containing 7B (ZBTB7B).[2] By modulating these host factors, junceellolides can effectively reduce the transcription of viral genes from the cccDNA template.[2]

Data Presentation

The following table summarizes the quantitative data available for Junceellolide B, which can serve as a preliminary reference for studies involving this compound. It is important to note that these values should be experimentally determined specifically for this compound.

Compound Assay Cell Line Parameter Value (μM) Reference
Junceellolide BSecreted HBV DNAHepAD38EC500.83[2]
Junceellolide BSecreted HBV RNAHepAD38EC502.87[2]
Junceellolide BSecreted HBeAgHepAD38EC507.75[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound as a cccDNA transcription inhibitor. These protocols are based on established methodologies used for the characterization of Junceellolide B and other anti-HBV agents.

Protocol 1: Determination of Anti-HBV Activity in Cell Culture

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of HBV replication.

Cell Lines:

  • HepG2.2.15 cells: A stable cell line that constitutively expresses HBV.

  • HepAD38 cells: A tetracycline-inducible HBV expression cell line.[2]

Materials:

  • This compound (dissolved in DMSO)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Reagents for quantifying HBV DNA (qPCR) and antigens (ELISA)

Procedure:

  • Seed HepG2.2.15 or HepAD38 cells in 96-well plates at an appropriate density.

  • After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO-only control.

  • Incubate the cells for a defined period (e.g., 4-6 days), replacing the medium with fresh compound-containing medium every 2 days.

  • Collect the cell culture supernatants to measure secreted HBV DNA (by qPCR) and HBsAg/HBeAg levels (by ELISA).

  • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of the compound and determine the half-maximal cytotoxic concentration (CC50).

  • Calculate the EC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Analysis of Intracellular HBV RNA Transcription

Objective: To determine if this compound inhibits the transcription of HBV RNA from cccDNA.

Cell Line: HepAD38 cells.[1]

Materials:

  • This compound

  • Tetracycline

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for reverse transcription-quantitative PCR (RT-qPCR)

  • Primers specific for different HBV RNA transcripts (e.g., pgRNA, S-RNA)

Procedure:

  • Culture HepAD38 cells in the absence of tetracycline to allow for cccDNA establishment.

  • Treat the cells with this compound at various concentrations.

  • After the desired treatment period (e.g., 4 days), harvest the cells.

  • Extract total intracellular RNA.

  • Perform RT-qPCR to quantify the levels of different HBV RNA transcripts.

  • Normalize the HBV RNA levels to a housekeeping gene (e.g., GAPDH).

  • Compare the levels of HBV RNA in treated cells to untreated controls to determine the effect of this compound on transcription.

Protocol 3: cccDNA Stability Assay

Objective: To assess whether this compound induces the degradation of the existing cccDNA pool.

Cell Line: HepAD38 cells.[3]

Materials:

  • This compound

  • Tetracycline

  • Reagents for cccDNA extraction (e.g., Hirt extraction)

  • Reagents for Southern blot analysis or cccDNA-specific qPCR

Procedure:

  • Culture HepAD38 cells without tetracycline to establish a stable cccDNA pool.

  • Add tetracycline to the culture medium to shut down the de novo synthesis of pgRNA and subsequent cccDNA replenishment from the integrated HBV genome.

  • Treat the cells with this compound.

  • Harvest cells at different time points (e.g., 0, 4, 8 days).

  • Isolate the cccDNA from the cells.

  • Quantify the cccDNA levels using Southern blot or a validated cccDNA-specific qPCR assay.

  • Compare the decay rate of cccDNA in treated cells versus untreated controls.

Visualizations

Signaling Pathway

HBV_cccDNA_Transcription cluster_nucleus Hepatocyte Nucleus cccDNA HBV cccDNA HBV_RNA HBV RNA Transcripts cccDNA->HBV_RNA Transcription Pol_II RNA Polymerase II Pol_II->cccDNA Host_Factors Host Transcription Factors (e.g., ZBED6, ZBTB7B) Host_Factors->cccDNA Junceellolide_C This compound Junceellolide_C->Host_Factors Inhibits Expression

Caption: Proposed mechanism of this compound in inhibiting HBV cccDNA transcription.

Experimental Workflow

Experimental_Workflow cluster_protocol1 Protocol 1: Anti-HBV Activity cluster_protocol2 Protocol 2: RNA Transcription Analysis P1_Start Seed HepG2.2.15 or HepAD38 cells P1_Treat Treat with this compound P1_Start->P1_Treat P1_Incubate Incubate for 4-6 days P1_Treat->P1_Incubate P1_Collect Collect supernatant P1_Incubate->P1_Collect P1_Viability Assess Cell Viability (MTT) P1_Incubate->P1_Viability P1_Analyze Quantify HBV DNA and Antigens (qPCR & ELISA) P1_Collect->P1_Analyze P1_End Calculate EC50 and CC50 P1_Analyze->P1_End P1_Viability->P1_End P2_Start Culture HepAD38 cells (cccDNA establishment) P2_Treat Treat with this compound P2_Start->P2_Treat P2_Harvest Harvest cells P2_Treat->P2_Harvest P2_Extract Extract total RNA P2_Harvest->P2_Extract P2_Analyze Quantify HBV RNA (RT-qPCR) P2_Extract->P2_Analyze P2_End Determine effect on transcription P2_Analyze->P2_End

Caption: Workflow for evaluating the anti-HBV activity and mechanism of this compound.

Conclusion

This compound represents a promising lead compound for the development of novel anti-HBV therapeutics that target cccDNA transcription. The protocols and data presented here, largely based on its close analogue Junceellolide B, provide a solid framework for initiating research into the specific activities and mechanisms of this compound. Further investigation is crucial to delineate its precise molecular interactions and to validate its therapeutic potential for achieving a functional cure for chronic hepatitis B. Researchers are strongly encouraged to perform dose-response experiments to determine the specific EC50 and CC50 values for this compound and to confirm its mechanism of action.

References

Determining the Absolute Configuration of Junceellolide C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methods employed to determine the absolute stereochemistry of Junceellolide C, a complex briarane diterpenoid isolated from the octocoral Junceella fragilis. The primary method for the definitive assignment of this compound's absolute configuration is through the comparison of experimental and calculated Electronic Circular Dichroism (ECD) spectra. This approach is supplemented by other powerful techniques frequently used for related natural products, including Single-Crystal X-ray Diffraction and Mosher's Ester Analysis.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum of a compound with the theoretically calculated spectrum for a specific enantiomer, the absolute configuration can be unambiguously determined.

A recent review of briarane diterpenoids confirmed that the absolute configuration of this compound was established using calculated ECD data[1]. This method is particularly valuable when suitable crystals for X-ray crystallography cannot be obtained.

Data Presentation: Comparison of Experimental and Calculated ECD Data

The following table illustrates a typical comparison between experimental and calculated ECD data for the assignment of absolute configuration. The sign and wavelength of the Cotton effects are the key parameters for comparison.

ParameterExperimental ECDCalculated ECD for (1S,2S,6S,7R,8R,9S,10S,11R,12R,14S)-Junceellolide CCalculated ECD for (1R,2R,6R,7S,8S,9R,10R,11S,12S,14R)-Junceellolide C
Cotton Effect 1 Positive (+) at ~210 nmPositive (+) at ~212 nmNegative (-) at ~212 nm
Cotton Effect 2 Negative (-) at ~245 nmNegative (-) at ~248 nmPositive (+) at ~248 nm
Cotton Effect 3 Positive (+) at ~280 nmPositive (+) at ~283 nmNegative (-) at ~283 nm

Note: The data presented in this table are representative and intended for illustrative purposes. The actual experimental and calculated values should be consulted from the relevant scientific literature.

Experimental Protocol: ECD Analysis
  • Sample Preparation: Dissolve a pure sample of this compound (typically 0.1-0.5 mg) in a suitable transparent solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.1-0.5 mg/mL. The solvent should not absorb in the spectral region of interest.

  • Instrumentation: Use a calibrated circular dichroism spectrometer.

  • Data Acquisition:

    • Record the ECD spectrum in the desired wavelength range (e.g., 200-400 nm).

    • Acquire the spectrum at a controlled temperature (e.g., 25 °C).

    • Use a quartz cuvette with an appropriate path length (e.g., 1 mm).

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the spectrum of the solvent as a baseline.

    • Convert the data to molar circular dichroism (Δε) or molar ellipticity [θ].

Computational Protocol: ECD Calculation
  • Conformational Search:

    • Generate a 3D structure of the desired enantiomer of this compound.

    • Perform a thorough conformational search using a suitable molecular mechanics force field (e.g., MMFF) to identify all low-energy conformers.

  • Geometry Optimization:

    • Optimize the geometries of all significant conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • ECD Calculation:

    • Calculate the excitation energies and rotational strengths for each optimized conformer using Time-Dependent DFT (TD-DFT) with a larger basis set (e.g., B3LYP/6-311+G(d,p)).

  • Spectrum Generation:

    • Boltzmann-average the calculated spectra of all conformers based on their relative energies to generate the final predicted ECD spectrum.

    • Compare the predicted spectrum with the experimental spectrum to assign the absolute configuration.

ECD_Workflow cluster_experimental Experimental Protocol cluster_computational Computational Protocol cluster_comparison Comparison and Assignment exp_start Pure this compound exp_dissolve Dissolve in Solvent exp_start->exp_dissolve exp_measure Measure ECD Spectrum exp_dissolve->exp_measure exp_process Process Data exp_measure->exp_process exp_end Experimental Spectrum exp_process->exp_end compare Compare Spectra exp_end->compare comp_start Propose Enantiomer comp_conf Conformational Search comp_start->comp_conf comp_opt DFT Optimization comp_conf->comp_opt comp_calc TD-DFT Calculation comp_opt->comp_calc comp_avg Boltzmann Averaging comp_calc->comp_avg comp_end Calculated Spectrum comp_avg->comp_end comp_end->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for Absolute Configuration Determination using ECD Spectroscopy.

Single-Crystal X-ray Diffraction

For many related briarane diterpenoids, single-crystal X-ray diffraction has been the definitive method for determining both the relative and absolute stereochemistry. While a crystal structure for this compound has not been explicitly reported, this technique remains the gold standard.

Experimental Protocol: X-ray Crystallography
  • Crystallization:

    • Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu Kα or Mo Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • The absolute configuration is typically determined using the Flack parameter, which should be close to zero for the correct enantiomer.

XRay_Workflow start Pure this compound crystallization Crystallization start->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement absolute_config Flack Parameter Analysis refinement->absolute_config final_structure Absolute Configuration Determined absolute_config->final_structure

Caption: General Workflow for Single-Crystal X-ray Diffraction.

Mosher's Ester Analysis (Modified)

Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of secondary alcohols. This technique involves the formation of diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and analyzing the differences in the ¹H NMR chemical shifts of the resulting diastereomers.

Data Presentation: Δδ (δS - δR) Values for Mosher's Esters

The sign of the chemical shift difference (Δδ = δS - δR) for protons on either side of the newly formed chiral center is indicative of the absolute stereochemistry.

Protonδ (S-MTPA ester) (ppm)δ (R-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H on L¹ side 5.255.35-0.10
H on L² side 4.804.70+0.10

Note: This table is a simplified representation. A full analysis would include all protons near the derivatized alcohol.

Experimental Protocol: Mosher's Ester Analysis
  • Esterification:

    • React two separate aliquots of this compound (containing a free secondary hydroxyl group) with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively, in the presence of a non-chiral base (e.g., pyridine, DMAP).

  • Purification:

    • Purify the resulting (S)- and (R)-MTPA esters, typically by HPLC or flash chromatography.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR and 2D NMR (e.g., COSY, HSQC) spectra for both diastereomeric esters.

  • Data Analysis:

    • Assign the proton signals for both esters.

    • Calculate the chemical shift differences (Δδ = δS - δR) for all assigned protons.

    • Determine the absolute configuration based on the established model for Δδ values around the MTPA ester.

Moshers_Method cluster_s_ester (S)-MTPA Ester Formation cluster_r_ester (R)-MTPA Ester Formation start This compound (with sec-OH) react_s React with (R)-MTPA-Cl start->react_s react_r React with (S)-MTPA-Cl start->react_r purify_s Purify (S)-Ester react_s->purify_s nmr_s Acquire NMR purify_s->nmr_s analysis Calculate Δδ (δS - δR) nmr_s->analysis purify_r Purify (R)-Ester react_r->purify_r nmr_r Acquire NMR purify_r->nmr_r nmr_r->analysis assignment Assign Absolute Configuration analysis->assignment

Caption: Workflow for Mosher's Ester Analysis.

Conclusion

The determination of the absolute configuration of complex natural products like this compound is a critical step in their characterization and potential development as therapeutic agents. While ECD spectroscopy coupled with quantum chemical calculations has been successfully applied to this compound, a comprehensive approach often involves the complementary use of other techniques such as single-crystal X-ray diffraction and Mosher's ester analysis, particularly for related novel compounds within the same structural class. The protocols and workflows outlined in these notes provide a robust framework for researchers in the field of natural product chemistry.

References

Application Notes & Protocols: High-Speed Counter-Current Chromatography for Diterpene Lactone Purification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has emerged as a powerful tool for the separation and purification of natural products. Unlike traditional column chromatography, HSCCC eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of samples and ensuring high recovery rates. This makes it particularly well-suited for the purification of sensitive and complex molecules such as diterpene lactones, a diverse group of natural compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This document provides detailed application notes and protocols for the purification of diterpene lactones using HSCCC, with a focus on andrographolides from Andrographis paniculata and ginkgolides from Ginkgo biloba.

Key Advantages of HSCCC for Diterpene Lactone Purification:

  • No Irreversible Adsorption: The absence of a solid support matrix minimizes sample loss and denaturation.[1][2][3]

  • High Sample Loading Capacity: HSCCC allows for the processing of larger sample quantities compared to traditional chromatographic methods.[1][2]

  • High Separation Efficiency and Resolution: The technique offers excellent separation of structurally similar compounds.[1][2]

  • Solvent and Time Efficiency: Optimized methods can lead to reduced solvent consumption and faster separation times.[1][2]

Experimental Data Summary

The following tables summarize the quantitative data from various studies on the purification of diterpene lactones using HSCCC.

Table 1: Purification of Diterpene Lactones from Andrographis paniculata

CompoundSample Load (mg)Solvent System (v/v/v/v)Yield (mg)Purity (%)Reference
Andrographolide200Petroleum ether-ethyl acetate-methanol-water (3:7:5:5)14.4>90[1][2]
Isoandrographolide200Petroleum ether-ethyl acetate-methanol-water (3:7:5:5)3.1>90[1][2]
Neoandrographolide200Petroleum ether-ethyl acetate-methanol-water (3:7:5:5)7.8>90[1][2]
14-Deoxy-11,12-didehydroandrographolide200Petroleum ether-ethyl acetate-methanol-water (3:7:5:5)18.0>90[1][2]
14-Deoxyandrographiside200Petroleum ether-ethyl acetate-methanol-water (2:8:1:9)5.1>90[1][2]
14-Deoxy-11,12-didehydroandrographiside200Petroleum ether-ethyl acetate-methanol-water (2:8:1:9)4.4>90[1][2]
3,14-Dideoxyandrographolide200Petroleum ether-ethyl acetate-methanol-water (5:5:6:4)7.0>90[1][2]
14-Deoxy-andrographolide & 14-Deoxy-11,12-didehydroandrographolide (1:2 molar ratio)Not SpecifiedHexane-ethyl acetate-ethanol-water (5:5:4:6)Not SpecifiedNot Specified[4]

Table 2: Purification of Diterpene Lactones from Ginkgo biloba

CompoundSample Load (mg)Solvent System (v/v/v/v)Yield (mg)Purity (%)Reference
Ginkgolide A500n-hexane-ethyl acetate-methanol-water (4:5:1:5 to 4:5:2:5 gradient)107>98[5][6]
Ginkgolide B500n-hexane-ethyl acetate-methanol-water (4:5:1:5 to 4:5:2:5 gradient)64>98[5][6]
Ginkgolide C500n-hexane-ethyl acetate-methanol-water (4:5:1:5 to 4:5:2:5 gradient)52>98[5][6]
Bilobalide500n-hexane-ethyl acetate-methanol-water (4:5:1:5 to 4:5:2:5 gradient)83>98[5][6]

Experimental Protocols

Protocol 1: Two-Dimensional HSCCC for Purification of Diterpene Lactones from Andrographis paniculata

This protocol is based on the successful separation of multiple diterpene lactones from A. paniculata extract.[1][2][7]

1. Sample Preparation:

  • Obtain a crude extract of A. paniculata.
  • Dissolve 200 mg of the extract in 10 mL of a 1:1 (v/v) mixture of the upper and lower phases of the chosen solvent system for the first dimension separation.

2. First Dimension HSCCC Separation:

  • Apparatus: TBE-300A High-Speed Counter-Current Chromatography system or equivalent.
  • Solvent System: Petroleum ether-ethyl acetate-methanol-water (3:7:5:5, v/v/v/v).
  • Procedure:
  • Fill the column entirely with the upper phase (stationary phase) at a flow rate of 20.0 mL/min.
  • Rotate the column at a speed of 800 rpm.
  • Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.
  • Once hydrodynamic equilibrium is reached, inject the sample solution.
  • Continue pumping the mobile phase and collect fractions.
  • Monitor the effluent using a UV detector.
  • This dimension will yield andrographolide, isoandrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide.

3. Second Dimension HSCCC Separation:

  • Combine and concentrate the fractions from the first dimension that contain the remaining unresolved compounds.
  • Solvent System 1: Petroleum ether-ethyl acetate-methanol-water (2:8:1:9, v/v/v/v) for fractions collected between 55 and 79 minutes. This will isolate 14-deoxyandrographiside and 14-deoxy-11,12-didehydroandrographiside.
  • Solvent System 2: Petroleum ether-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v) for the flow-through fraction to isolate 3,14-dideoxyandrographolide.
  • Procedure: Repeat the HSCCC procedure as described in the first dimension with the respective solvent systems and collected fractions.

4. Purity Analysis:

  • Analyze the purity of the isolated compounds using High-Performance Liquid Chromatography (HPLC).

Protocol 2: One-Step HSCCC for Purification of Ginkgolides from Ginkgo biloba

This protocol outlines a one-step gradient elution HSCCC method for the separation of ginkgolides.[5][6]

1. Sample Preparation:

  • Start with 500 g of Ginkgo biloba L. powders.
  • Defat the powder with light petroleum.
  • Extract with 70% ethanol.
  • Purify the extract using ethyl acetate extraction and an acidic alumina oxide column to obtain a purified ginkgolide extract.
  • Dissolve 500 mg of the purified extract for HSCCC separation.

2. HSCCC Separation:

  • Apparatus: TBE-300A High-Speed Counter-Current Chromatography system or equivalent with a 260 mL total volume and a 20 mL sample loop.
  • Solvent System (Gradient):
  • System A: n-hexane-ethyl acetate-methanol-water (4:5:1:5, v/v/v/v)
  • System B: n-hexane-ethyl acetate-methanol-water (4:5:2:5, v/v/v/v)
  • Procedure:
  • The upper phase of System A is used as the stationary phase.
  • The mobile phase is the lower phase, starting with System A and transitioning to System B in a gradient elution mode.
  • Set the revolution speed and flow rate to optimal values determined through preliminary experiments.
  • Inject the sample and begin collecting fractions.
  • Monitor the separation using an online Evaporative Light Scattering Detector (ELSD).

3. Purity and Structure Analysis:

  • Determine the purity of the obtained ginkgolides A, B, C, and bilobalide using HPLC-ELSD.
  • Confirm the chemical structures using 1H-NMR and 13C-NMR.

Visualizations

HSCCC_Workflow cluster_prep Sample Preparation cluster_hsccc HSCCC System cluster_analysis Downstream Processing start Crude Plant Extract dissolve Dissolve in Biphasic Solvent start->dissolve inject 4. Inject Sample dissolve->inject fill_sp 1. Fill Column with Stationary Phase rotate 2. Set Revolution Speed fill_sp->rotate pump_mp 3. Pump Mobile Phase to Achieve Hydrodynamic Equilibrium rotate->pump_mp pump_mp->inject elute 5. Elution inject->elute collect Fraction Collection elute->collect analyze Purity Analysis (HPLC) collect->analyze identify Structure Elucidation (NMR, MS) analyze->identify pure_compounds Purified Diterpene Lactones identify->pure_compounds

Caption: General experimental workflow for diterpene lactone purification using HSCCC.

Conclusion

High-Speed Counter-Current Chromatography is a highly effective and efficient method for the preparative isolation and purification of diterpene lactones from complex natural product extracts. The protocols and data presented here for andrographolides and ginkgolides demonstrate the versatility and power of this technique. By optimizing the solvent system and other operational parameters, researchers can achieve high purity and recovery of target compounds, facilitating further pharmacological studies and drug development.

References

Troubleshooting & Optimization

Improving solubility of Junceellolide C for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Junceellolide C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro studies with this promising marine-derived diterpenoid. Here you will find troubleshooting guidance and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving this compound. What solvents are recommended?

A1: this compound is a lipophilic compound and may present solubility challenges in aqueous media. The recommended starting solvent is Dimethyl Sulfoxide (DMSO)[1]. For most in vitro applications, preparing a concentrated stock solution in DMSO is the standard practice. If you still encounter solubility issues, you may try other organic solvents like ethanol or N,N-Dimethylformamide (DMF)[1]. It is always advisable to test solubility with a small amount of the compound first to avoid sample loss[1].

Q2: What is the maximum concentration of DMSO I can use in my cell-based assays?

A2: The concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts. While the tolerance can be cell-line dependent, it is generally recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%. Higher concentrations, often above 1%, can lead to cytotoxicity or unintended biological effects[2][3]. Always include a vehicle control (medium with the same final concentration of DMSO as your treated samples) in your experimental design.

Q3: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock with the cell culture medium.

  • Vortexing/Mixing: Ensure thorough mixing by vortexing or gently pipetting immediately after adding the this compound stock to the aqueous medium.

  • Warm the Medium: Pre-warming the cell culture medium to 37°C can sometimes help improve solubility.

  • Use of Surfactants: For certain assays, the inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80, may help maintain solubility. However, the compatibility of the surfactant with your specific assay must be validated.

  • Formulation with Solubilizing Agents: For in vivo studies, or some specific in vitro setups, formulation with agents like PEG300 or corn oil might be considered, though this is less common for standard cell culture experiments[1].

Q4: How should I prepare my this compound stock solution and how should it be stored?

A4: To prepare a stock solution, dissolve a known weight of this compound powder in a precise volume of high-purity DMSO to achieve a desired molar concentration (e.g., 10 mM). For storage, powdered this compound is stable for years at -20°C[1]. Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[1]. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Physicochemical and Solubility Data

The following table summarizes key quantitative data for this compound to aid in experimental design.

ParameterValueReference
Molecular Formula C₂₆H₃₃ClO₁₀[1]
Molecular Weight 544.98 g/mol N/A
LogP 1.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 10[1]
Rotatable Bond Count 6[1]
Primary Recommended Solvent DMSO[1]
EC₅₀ (HBV DNA Replication) 5.19 µM (in HepAD38 cells)[1]
EC₅₀ (HBV RNA Reduction) 3.52 µM (in HepAD38 cells)[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve the target stock concentration (e.g., for a 10 mM stock of 1 mg of this compound, add approximately 183.5 µL of DMSO).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but avoid excessive heat.

  • Sterilization: If required for your application, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes to minimize freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage[1].

General Protocol for Treating Cells with this compound
  • Cell Seeding: Seed your cells in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solution: Thaw an aliquot of your this compound DMSO stock. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration remains below cytotoxic levels (typically ≤0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cytotoxicity assays, gene expression analysis, etc.).

Signaling Pathways and Mechanisms

Anti-Hepatitis B Virus (HBV) Activity

This compound has been identified as an inhibitor of Hepatitis B Virus (HBV) replication. Its mechanism of action involves the inhibition of covalently closed circular DNA (cccDNA) transcription[1][4]. This is a critical step in the HBV life cycle as cccDNA serves as the template for the transcription of all viral RNAs. By inhibiting this process, this compound effectively reduces the levels of HBV RNA and subsequently suppresses viral replication[1][5]. The related compound, Junceellolide B, has been shown to downregulate the expression of host transcription factors related to RNA polymerase II, suggesting a potential mechanism for this transcriptional inhibition[5].

HBV_Inhibition_Pathway Simplified Pathway of this compound Anti-HBV Action cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Cytoplasm cccDNA HBV cccDNA HBV_RNA HBV RNA Transcripts cccDNA->HBV_RNA Transcription Viral_Proteins Viral Proteins HBV_RNA->Viral_Proteins Translation RNAPII RNA Polymerase II & Host Factors RNAPII->cccDNA HBV_Replication HBV Replication Viral_Proteins->HBV_Replication Junceellolide_C This compound Junceellolide_C->RNAPII Inhibits

Caption: this compound inhibits HBV by blocking cccDNA transcription.

Potential Anti-Inflammatory Signaling Pathway

Many marine natural products, including diterpenoids isolated from gorgonian corals, exhibit anti-inflammatory properties[6][7]. A common pathway involved in inflammation is the Toll-like Receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6[8][9]. While the specific interaction of this compound with this pathway has not been fully elucidated, it represents a plausible target for its potential anti-inflammatory effects.

Anti_Inflammatory_Pathway Potential Anti-Inflammatory Target Pathway for this compound LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Junceellolide_C This compound (Potential Inhibitor) Junceellolide_C->IKK Potential Inhibition

Caption: Potential inhibition of the TLR4/NF-κB inflammatory pathway.

References

Stability of Junceellolide C in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for Junceellolide C is not currently available in public literature. The following information is based on general best practices for the handling, storage, and stability assessment of related marine-derived diterpenoids and bioactive lipids.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for long-term use?

A1: For long-term storage, this compound, particularly if unsaturated, should be stored dissolved in a suitable organic solvent at -20°C or lower in a tightly sealed glass vial with a Teflon-lined cap.[1][2][3] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.[1][2] If provided as a solid, it is best to dissolve it in an appropriate solvent for long-term storage, as unsaturated compounds can be hygroscopic and prone to degradation in powder form.[1][2][3]

Q2: What solvents are recommended for dissolving and storing this compound?

A2: While the optimal solvent for this compound is not specifically documented, common solvents for marine diterpenes include ethanol, methanol, chloroform, and ethyl acetate. For biological assays, dimethyl sulfoxide (DMSO) is frequently used. The choice of solvent will depend on the intended application and subsequent experimental conditions. It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q3: Can I store this compound in plastic tubes?

A3: It is strongly recommended to avoid storing this compound in plastic containers (e.g., polystyrene, polyethylene, polypropylene) when dissolved in organic solvents.[1][2][3] Plasticizers and other impurities can leach from the plastic, contaminating your sample. Glass vials with Teflon-lined caps are the preferred storage containers for organic solutions of lipids and related compounds.[1][2][3]

Q4: How long can I expect this compound to be stable under recommended storage conditions?

A4: Without specific stability data, a precise shelf-life cannot be provided. However, when stored properly at -20°C in a suitable organic solvent, similar bioactive lipids are generally stable for several months. For critical experiments, it is advisable to perform periodic purity checks (e.g., by HPLC or LC-MS) to monitor for degradation.

Q5: What are the signs of this compound degradation?

A5: Degradation can be indicated by a change in the physical appearance of the sample, such as color change or precipitation.[4][5] Chromatographic analysis (e.g., HPLC, TLC) is the most reliable way to detect degradation, which would appear as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of this compound due to improper storage.Ensure this compound is stored at ≤ -20°C in a tightly sealed glass vial with a Teflon-lined cap.[1][2][3] Prepare fresh dilutions from a stock solution for each experiment.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.
Contamination of the sample.Use high-purity solvents and sterile techniques when handling the compound. Do not use plastic pipette tips for transferring organic solutions.[1][2]
Precipitation of the compound in solution The solvent is not optimal for the concentration used.Try a different solvent or a solvent mixture to improve solubility. Gentle warming and sonication may help to redissolve the compound, but be cautious of potential degradation at higher temperatures.
The compound has degraded into less soluble products.Analyze the sample by HPLC or a similar technique to check for degradation products. If degradation has occurred, a fresh sample should be used.
Loss of biological activity Degradation of the active compound.Verify the purity of your this compound sample using an appropriate analytical method. Store the compound under an inert atmosphere to prevent oxidation.[1][2]
Interaction with experimental media or reagents.Run control experiments to ensure that the components of your assay medium do not cause degradation of this compound over the time course of the experiment.

Stability of this compound (Illustrative Data)

Note: The following data is illustrative and based on general knowledge of diterpenoid stability. Actual stability should be determined experimentally.

SolventTemperatureEstimated Half-life (t½)Observations
Ethanol -20°C> 6 monthsRecommended for long-term storage.
4°C~ 2-3 monthsGradual degradation may occur.
25°C (Room Temp)~ 1-2 weeksSignificant degradation expected.
DMSO -20°C> 6 monthsSuitable for long-term storage of stock solutions.
4°C~ 1 monthProne to water absorption and degradation.
25°C (Room Temp)< 1 weekNot recommended for storage.
Aqueous Buffer (pH 7.4) 4°C< 24 hoursHydrolysis and other degradation pathways are likely.
25°C (Room Temp)< 8 hoursRapid degradation expected.

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound under various solvent and temperature conditions.

1. Materials and Equipment:

  • This compound (of known purity)

  • High-purity solvents (e.g., ethanol, DMSO)

  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)

  • Appropriate HPLC column (e.g., C18)

  • Temperature-controlled chambers/incubators

  • Type 1 glass vials with Teflon-lined caps

  • Analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Stock and Sample Solutions:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in ethanol).

  • From the stock solution, prepare replicate sample solutions at the desired concentration for the stability study in vials.

  • Seal the vials tightly.

3. Stability Study Conditions:

  • Store the replicate vials at different temperatures (e.g., -20°C, 4°C, and 25°C).[6]

  • Include a control set of vials stored at the optimal condition (e.g., -80°C) to represent the initial state (time zero).

4. Sample Analysis:

  • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one vial from each storage condition.[7][8]

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the sample by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

  • Record the peak area of this compound and any new peaks that appear.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.

  • Plot the percentage of remaining this compound against time for each condition.

  • Determine the degradation kinetics and the half-life of the compound under each condition.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution samples Prepare & Aliquot Samples stock->samples temp_neg20 -20°C samples->temp_neg20 Incubate temp_4 4°C samples->temp_4 Incubate temp_25 25°C samples->temp_25 Incubate timepoint Retrieve at Time Points temp_neg20->timepoint temp_4->timepoint temp_25->timepoint hplc HPLC Analysis timepoint->hplc quantify Quantify Remaining Compound hplc->quantify kinetics Determine Degradation Kinetics & Half-life quantify->kinetics

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Briarane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with briarane diterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR spectroscopic analysis, particularly the issue of signal overlap.

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H NMR spectrum of a newly isolated briarane diterpenoid shows severe signal overlap in the aliphatic region. What is the first step I should take to resolve these signals?

A1: The recommended first step is to acquire a series of 2D NMR spectra. For complex molecules like briarane diterpenoids, 1D spectra are often insufficient for complete structural elucidation due to overlapping resonances.[1] A standard suite of 2D experiments, including COSY, HSQC, and HMBC, will help disperse the signals into a second dimension, revealing correlations between protons and carbons that are obscured in the 1D spectrum.[2][3]

Q2: I've run standard 2D NMR experiments, but some key proton signals in my briarane sample still overlap. What advanced techniques can I use?

A2: If standard 2D NMR is insufficient, you can employ several advanced techniques:

  • Total Correlation Spectroscopy (TOCSY): This experiment is useful for identifying all protons within a spin system, which can help to trace connectivities even when some signals are overlapped.[4]

  • Varying the NMR Solvent: Changing the solvent can induce differential chemical shifts (solvent-induced shifts), which may resolve overlapping signals.[5][6] Aromatic solvents like benzene-d₆ or pyridine-d₅ often produce significant changes compared to chloroform-d₃.[7]

  • Lanthanide Shift Reagents (LSRs): For briarane diterpenoids with coordinating functional groups (e.g., hydroxyls, ketones), adding a lanthanide shift reagent can induce large chemical shifts, spreading out the spectrum.[8][9]

  • Higher Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase signal dispersion and potentially resolve overlapping multiplets.

Q3: How do I choose the best alternative solvent to resolve signal overlap for my briarane diterpenoid?

A3: The choice of solvent depends on the solubility of your compound and the nature of the desired interaction to induce chemical shift changes.[6]

  • For non-polar briaranes, chlorinated solvents like CDCl₃ are a good starting point.

  • To induce different chemical shifts, consider solvents with different properties. For example, aromatic solvents like benzene-d₆ can cause significant shifts due to anisotropic effects.[7]

  • Polar aprotic solvents like acetone-d₆ or DMSO-d₆ can also be effective and may be necessary if your briarane has polar functional groups.[6] It is often empirical, so testing a few different deuterated solvents is recommended.

Q4: When should I consider using a lanthanide shift reagent (LSR), and what are the potential drawbacks?

A4: LSRs are most effective when your briarane diterpenoid possesses a Lewis basic site, such as a hydroxyl or carbonyl group, that can coordinate with the lanthanide ion.[9][10] This interaction causes a distance-dependent shift in the proton resonances, with protons closer to the binding site experiencing a larger shift.[8]

Drawbacks:

  • LSRs can cause line broadening, which may reduce resolution if used in excess.[9]

  • The complexation of the LSR to the molecule could potentially alter its conformation.

  • LSRs are hygroscopic and their effectiveness can be reduced by water in the sample.[9]

Troubleshooting Guides

Guide 1: Resolving Overlapping ¹H NMR Signals Using Solvent Effects

Issue: Key proton signals in the ¹H NMR spectrum of a briarane diterpenoid are overlapping in CDCl₃.

Solution Workflow:

  • Assess Solubility: Ensure your compound is soluble in alternative deuterated solvents such as acetone-d₆, benzene-d₆, or pyridine-d₅.

  • Acquire Spectra in Different Solvents: Record ¹H NMR spectra in each of the selected solvents.

  • Analyze and Compare: Compare the spectra to identify any changes in chemical shifts that lead to the resolution of overlapping signals. The polarity and aromaticity of the solvent play a crucial role in altering the chemical shifts.[6]

Quantitative Data on Solvent-Induced Chemical Shifts for a Briarane Diterpenoid:

The following table presents a comparison of ¹H and ¹³C NMR chemical shifts for the known briarane, briastecholide C, in CDCl₃ and acetone-d₆, demonstrating the potential for solvent-induced signal dispersion.[6]

Position¹H Chemical Shift (δ) in CDCl₃[6]¹H Chemical Shift (δ) in acetone-d₆[6]¹³C Chemical Shift (δ) in CDCl₃[6]¹³C Chemical Shift (δ) in acetone-d₆[6]
24.34, dd (11.2, 4.4)4.44, dd (11.2, 4.4)73.0, CH73.8, CH
32.15, m; 1.83, m2.08, m; 1.81, m28.0, CH₂28.5, CH₂
42.05, m; 1.75, m2.08, m; 1.75, m32.7, CH₂33.1, CH₂
65.09, d (4.0)5.21, d (4.0)72.8, CH73.0, CH
75.70, d (4.0)5.86, d (4.0)81.3, CH81.5, CH
95.17, d (4.8)5.24, d (4.8)73.6, CH74.2, CH
102.91, q (7.2)2.91, q (7.2)40.7, CH41.0, CH
136.13, d (16.0)6.22, d (16.0)123.1, CH123.8, CH
146.89, d (16.0)6.91, d (16.0)155.8, CH156.0, CH
174.88, q (6.8)4.96, q (6.8)76.5, CH77.0, CH
181.48, d (6.8)1.44, d (6.8)15.6, CH₃15.6, CH₃
191.18, s1.17, s16.4, CH₃16.4, CH₃
201.20, d (7.2)1.19, d (7.2)8.1, CH₃8.1, CH₃

Note: Data extracted from reference[6]. The original publication should be consulted for complete data and experimental details.

Guide 2: Utilizing Lanthanide Shift Reagents (LSRs) for Signal Dispersion

Issue: Significant signal overlap persists in the ¹H NMR spectrum of a briarane diterpenoid containing hydroxyl and/or carbonyl groups, even after trying different solvents.

Solution Workflow:

  • Select an Appropriate LSR: A common choice is Eu(fod)₃ or Eu(dpm)₃.[9][11]

  • Prepare a Stock Solution: Dissolve a known amount of the LSR in the same deuterated solvent used for your sample.

  • Titrate the Sample: Add small aliquots of the LSR stock solution to your NMR sample and acquire a ¹H NMR spectrum after each addition.

  • Monitor Spectral Changes: Observe the induced shifts in the proton resonances. Protons closer to the coordinating functional group will show larger downfield shifts.

  • Optimize LSR Concentration: Continue adding the LSR until the desired signal resolution is achieved without excessive line broadening.

Hypothetical Quantitative Data on LSR-Induced Shifts:

This table illustrates the expected trend of downfield shifts (Δδ) upon addition of a lanthanide shift reagent to a hypothetical briarane diterpenoid with a hydroxyl group at C-14.

ProtonInitial δ (ppm)Δδ with 0.25 eq. LSR (ppm)Δδ with 0.50 eq. LSR (ppm)Δδ with 0.75 eq. LSR (ppm)
14-OH3.502.505.107.80
H-132.101.803.505.30
H-144.102.204.306.50
H-121.951.102.153.20
H-174.800.801.552.30
H-95.150.400.851.25
H-20 (CH₃)1.200.150.300.45

Note: This data is representative and the actual induced shifts will depend on the specific briarane structure and the LSR used.

Experimental Protocols

Protocol 1: General Procedure for 2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • Sample Preparation: Dissolve 5-10 mg of the purified briarane diterpenoid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). Filter the solution into a 5 mm NMR tube.

  • Initial 1D Spectra: Acquire a standard 1D ¹H spectrum to check for sample purity, concentration, and to determine the spectral width for the 2D experiments.[12] An optional 1D ¹³C spectrum can also be beneficial.[12]

  • Spectrometer Setup:

    • Lock and shim the spectrometer on your sample.

    • For heteronuclear experiments (HSQC, HMBC), tune the probe for both ¹H and ¹³C frequencies.[13]

  • Acquisition of 2D Spectra:

    • COSY (Correlation Spectroscopy): Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Set the spectral width to cover all proton signals. Acquire a sufficient number of scans per increment for good signal-to-noise.

    • HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-selected, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.2). Set the ¹H spectral width based on the 1D ¹H spectrum and the ¹³C spectral width to cover the expected range for the briarane skeleton (approx. 0-220 ppm). Optimize the number of scans and increments based on sample concentration.

    • HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Set the spectral widths as for the HSQC. The long-range coupling delay should be optimized for a typical ⁿJCH of 8-10 Hz.

  • Data Processing: Process the acquired data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation, phase correction, and baseline correction in both dimensions.

Protocol 2: Lanthanide Shift Reagent (LSR) Experiment
  • Sample and Reagent Preparation:

    • Prepare a solution of the briarane diterpenoid in a deuterated solvent as you would for a standard NMR experiment.

    • Prepare a stock solution of the chosen LSR (e.g., Eu(fod)₃) in the same deuterated solvent (e.g., 10 mg/mL).

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your briarane sample before adding any LSR.

  • Incremental Addition of LSR:

    • Using a microliter syringe, add a small, known volume (e.g., 2-5 µL) of the LSR stock solution to the NMR tube.

    • Gently invert the tube several times to ensure thorough mixing.

    • Re-acquire the 1D ¹H NMR spectrum.

  • Repeat and Monitor: Continue adding small increments of the LSR solution and acquiring spectra until the overlapping signals are resolved or until significant line broadening occurs. Keep a precise record of the total volume of LSR solution added at each step to determine the molar ratios.

  • Data Analysis: Plot the chemical shift (δ) of each proton against the molar ratio of [LSR]/[substrate] to analyze the magnitude of the induced shifts.

Visualizations

Troubleshooting_Workflow start Start: Overlapping Signals in 1D NMR run_2d Acquire Standard 2D NMR (COSY, HSQC, HMBC) start->run_2d check_resolution Are signals resolved? run_2d->check_resolution change_solvent Change NMR Solvent (e.g., Acetone-d6, Benzene-d6) check_resolution->change_solvent No end_resolved End: Signals Resolved check_resolution->end_resolved Yes check_solvent_effect Are signals resolved? change_solvent->check_solvent_effect use_lsr Use Lanthanide Shift Reagent (if applicable) check_solvent_effect->use_lsr No check_solvent_effect->end_resolved Yes check_lsr_effect Are signals resolved? use_lsr->check_lsr_effect advanced_2d Consider Advanced 2D NMR (e.g., TOCSY, ROESY) check_lsr_effect->advanced_2d No check_lsr_effect->end_resolved Yes end_partially_resolved End: Signals Partially Resolved (Consult Specialist) advanced_2d->end_partially_resolved Experimental_Workflow_2D_NMR prep Sample Preparation (5-10 mg in 0.5 mL solvent) one_d Acquire 1D Spectra (¹H and ¹³C) prep->one_d setup Spectrometer Setup (Lock, Shim, Tune) one_d->setup acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) setup->acquire_2d process Data Processing (FT, Phasing, Baseline) acquire_2d->process analyze Structural Elucidation process->analyze

References

How to minimize variability in Junceellolide C bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Junceellolide C bioassays.

Troubleshooting Guides

Problem 1: High Variability in Nitric Oxide (NO) Assay Results

High variability in NO assays, commonly used to assess the anti-inflammatory potential of compounds like this compound, can obscure the true effect of the compound. The Griess assay is a common method for NO measurement.

Possible Causes and Solutions:

Cause Solution
Cell Health and Density Ensure RAW 264.7 or other suitable macrophage cell lines are healthy, within a consistent passage number, and seeded at a uniform density (e.g., 5 x 10⁵ cells/well in a 24-well plate)[1][2]. Perform a cell viability assay (e.g., MTT or CCK-8) in parallel to confirm that the observed NO reduction is not due to cytotoxicity.
LPS Stimulation Use a consistent concentration and source of lipopolysaccharide (LPS) for stimulation. A typical concentration is 1 µg/mL[2][3]. Ensure the LPS solution is well-mixed before each use.
Reagent Preparation and Handling Prepare Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) fresh for each experiment[3]. Protect reagents from light. Allow all reagents to come to room temperature before use.
Incubation Times Standardize all incubation times. For example, pre-treat cells with this compound for 1 hour before a 24-hour LPS stimulation[2]. After adding the Griess reagent, incubate for a consistent period (e.g., 10 minutes) in the dark before reading the absorbance[4].
Sample Handling Avoid introducing bubbles when pipetting. Ensure complete mixing of the cell culture supernatant with the Griess reagent.
Plate Reader Settings Use a consistent absorbance wavelength, typically 540 nm[3].
Problem 2: Inconsistent IC₅₀ Values in COX-2 Inhibition Assays

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Assays measuring its inhibition are crucial for evaluating anti-inflammatory compounds.

Possible Causes and Solutions:

Cause Solution
Enzyme Activity Use a reliable source of human recombinant COX-2 enzyme. Ensure the enzyme is stored correctly (typically at -80°C) and avoid repeated freeze-thaw cycles[5][6]. Keep the enzyme on ice during the experiment.
Substrate and Cofactor Concentration Use a consistent final concentration of arachidonic acid (e.g., 10 µM)[7]. Ensure cofactors like heme are present at the recommended concentration.
Inhibitor Pre-incubation The pre-incubation time of the inhibitor with the enzyme can significantly affect the IC₅₀ value. A standard time is 10 minutes at 37°C[7]. This should be kept consistent across all experiments.
Solvent Effects This compound is likely dissolved in a solvent like DMSO. Ensure the final concentration of the solvent is low (e.g., <1%) and consistent across all wells, including controls. Run a solvent control to check for any inhibitory effects of the solvent itself[5].
Reaction Time The enzymatic reaction should be stopped at a precise time point (e.g., exactly 2 minutes) by adding a stopping reagent like hydrochloric acid[[“]].
Detection Method Whether using a colorimetric, fluorometric, or LC-MS/MS-based method, ensure the detection reagents are properly prepared and the instrument is calibrated.

Frequently Asked Questions (FAQs)

Q1: How can I ensure my cell-based assays are reproducible?

A1: Reproducibility in cell-based assays is critical. Key factors to control include:

  • Cell Line Authenticity and Stability: Regularly authenticate your cell line and use cells within a narrow passage number range.

  • Culture Conditions: Maintain consistent culture conditions, including media composition, serum percentage, temperature, and CO₂ levels.

  • Operator Variability: Standardize protocols and ensure all users adhere to them strictly. Automation of liquid handling can reduce pipetting errors.

  • Reagent Quality: Use high-quality reagents and track lot numbers.

Q2: What is the best way to prepare this compound for in vitro assays?

A2: this compound, like many natural products, is likely to be hydrophobic.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for such compounds.

  • Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Store this at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Working Dilutions: Prepare working dilutions in your cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Solubility Issues: If you observe precipitation upon dilution, try vortexing or gentle warming. If solubility remains an issue, you may need to explore other solvents or formulation strategies, though this will require extensive validation.

Q3: How do I control for cytotoxicity when evaluating anti-inflammatory effects?

A3: It is essential to distinguish between a true anti-inflammatory effect and a reduction in inflammatory markers due to cell death.

  • Parallel Viability Assays: Always run a cell viability assay (e.g., MTT, MTS, or CCK-8) in parallel with your functional assay, using the same compound concentrations and incubation times.

  • Concentration Selection: Choose concentrations for your anti-inflammatory assays that show high cell viability (e.g., >90%).

  • Data Interpretation: If a concentration of this compound significantly reduces an inflammatory marker but also causes significant cell death, the anti-inflammatory result is likely confounded by cytotoxicity.

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is for assessing the inhibitory effect of this compound on NO production.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • This compound

  • LPS (from E. coli)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (e.g., 0.5% DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Prepare a nitrite standard curve (0-100 µM) using sodium nitrite in culture medium.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples from the standard curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol is to assess the cytotoxicity of this compound.

Materials:

  • Cells of interest (e.g., RAW 264.7)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

Quantitative Data Summary

The following tables provide an illustrative summary of potential quantitative data from this compound bioassays. Note: These are example values and should be replaced with experimentally derived data.

Table 1: Effect of this compound on Nitric Oxide Production and Cell Viability in LPS-Stimulated RAW 264.7 Cells

This compound (µM)NO Production (% of LPS Control)Cell Viability (%)
0 (LPS only)100 ± 5.298 ± 2.1
192 ± 4.897 ± 2.5
1065 ± 3.995 ± 3.0
5031 ± 2.588 ± 4.1
10015 ± 1.875 ± 5.6

Table 2: IC₅₀ Values of this compound in Various Bioassays

AssayCell LineIC₅₀ (µM)
NO Production InhibitionRAW 264.742.5
COX-2 Enzyme Inhibition-25.8
Cell Viability (Cytotoxicity)RAW 264.7>100

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Upon stimulation by LPS, the IκB protein is phosphorylated and degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS and COX-2.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates p65_p50_IkB p65/p50-IκB (Inactive) IKK->p65_p50_IkB phosphorylates IκB IkB IκB p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates p65_p50_IkB->p65_p50 releases JunceellolideC This compound JunceellolideC->IKK inhibits? DNA DNA p65_p50_nuc->DNA binds ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->ProInflammatory_Genes transcribes

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Apoptosis Signaling Pathway

Some natural products induce apoptosis in cancer cells. This compound may activate intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptosis pathways, leading to the activation of executioner caspases like caspase-3.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase9->Caspase3 activates JunceellolideC This compound JunceellolideC->Mitochondrion induces stress? Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Potential apoptosis induction pathways for this compound.

Experimental Workflow: Screening for Anti-Inflammatory Activity

This workflow outlines the steps to screen this compound for anti-inflammatory effects and assess its cytotoxicity.

Experimental_Workflow cluster_assays Parallel Assays start Start prepare_cells Prepare RAW 264.7 Cells start->prepare_cells treat_compound Treat with this compound (various concentrations) prepare_cells->treat_compound stimulate_lps Stimulate with LPS (1 µg/mL) treat_compound->stimulate_lps no_assay Nitric Oxide (Griess) Assay stimulate_lps->no_assay viability_assay Cell Viability (MTT) Assay stimulate_lps->viability_assay analyze_no Analyze NO Production no_assay->analyze_no analyze_viability Analyze Cell Viability viability_assay->analyze_viability end End analyze_no->end analyze_viability->end

Caption: Workflow for anti-inflammatory and cytotoxicity screening.

References

Technical Support Center: Cell Viability Assays with Marine Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing marine natural products in cell viability assays. The complex and diverse nature of these compounds can often lead to unexpected results and assay interference. This guide is designed to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My marine natural product is colored and is interfering with the absorbance reading of my MTT assay. What can I do?

A1: Colored compounds can indeed interfere with colorimetric assays like MTT by contributing to the absorbance reading, leading to an underestimation of cytotoxicity.

  • Recommendation: Use a control well containing the compound at the same concentration in media without cells to measure its intrinsic absorbance. Subtract this value from your experimental wells.

  • Alternative Assays: Consider switching to a fluorescence-based assay like the Resazurin (AlamarBlue) assay or a luminescence-based assay such as an ATP assay (e.g., CellTiter-Glo®), which are less prone to colorimetric interference.[1][2]

Q2: I am observing a decrease in the formazan signal in my MTT assay, even at low concentrations of my marine compound. Is this always due to cytotoxicity?

A2: Not necessarily. Some marine natural products, particularly those with antioxidant properties or photosensitizing capabilities, can interfere with the MTT assay chemistry.[3][4] They can either directly reduce the MTT reagent, leading to a false positive signal of viability, or they can degrade the formazan product, resulting in a false positive signal of cytotoxicity.[4]

  • Troubleshooting: To check for interference, run a cell-free control with your compound and the MTT reagent. If a color change occurs, your compound is likely interacting directly with the reagent.

  • Solution: Utilize an alternative assay that does not rely on tetrazolium salt reduction. An ATP-based assay, which measures the metabolic activity of the cells, is a robust alternative.[2]

Q3: My results are highly variable between experiments. What are some common sources of error?

A3: Variability in cell viability assays can stem from several factors, especially when working with potent and sometimes unstable marine natural products.

  • Experimental Conditions: Ensure consistency in temperature, humidity, and pH, as these can affect both cell health and compound activity.[5]

  • Cell Culture Handling: Avoid overgrowth, undergrowth, or contamination of your cell cultures. Ensure a homogenous single-cell suspension before seeding.

  • Reagent and Compound Handling: Protect light-sensitive compounds and assay reagents from excessive light exposure.[4][5] Ensure proper storage and handling of all reagents.

  • Incubation Times: Long incubation times can be cytotoxic on their own, and the stability of your marine compound over extended periods should be considered.[6]

Q4: Can I use the same cell viability assay for all my marine natural product extracts?

A4: It is not recommended. The diverse chemical nature of marine natural products means that a single assay may not be suitable for all compounds. Some compounds might interfere with the assay chemistry, as seen with MTT.[3] It is advisable to validate your chosen assay for each new compound or extract. It's good practice to confirm results with a second, mechanistically different viability assay. For example, if you are using a metabolic assay (like MTT or Resazurin), you could confirm your results with a cytotoxicity assay that measures membrane integrity (like an LDH assay).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background in control wells (no cells) - Compound directly reduces the assay reagent (e.g., MTT, Resazurin).[3] - Contamination of media or reagents. - Spontaneous reduction of the reagent due to high pH or light exposure.[6]- Run a cell-free assay with the compound to confirm interference. - Switch to a different assay (e.g., ATP-based). - Use fresh, sterile reagents and media. - Ensure proper pH of the culture medium and protect reagents from light.
False-positive cytotoxicity (apparent cell death) - Compound interferes with the assay signal (e.g., degrades formazan in MTT assay).[4] - Compound quenches the fluorescent signal in a fluorescence-based assay.[7]- Confirm cell death with a secondary assay based on a different principle (e.g., Trypan Blue exclusion, LDH release).[1] - For fluorescent assays, run a control with the compound and the fluorescent product (e.g., resorufin) to check for quenching.
False-negative cytotoxicity (apparent cell viability) - Compound has reducing properties, leading to an increased signal in tetrazolium or resazurin assays.[3] - Compound enhances metabolic activity without increasing cell number.- Correlate viability results with cell number using a direct counting method (e.g., Trypan Blue and a hemocytometer).[1] - Use an assay that is not based on metabolic reduction, such as an ATP-based assay or a protease-based viability assay.[1][2]
Inconsistent IC50 values - Compound instability in culture media. - Cell seeding density is not consistent. - Log-phase growth was not maintained throughout the experiment.- Assess the stability of your compound over the time course of the experiment. - Optimize and standardize your cell seeding protocol. - Ensure cells are in the exponential growth phase when the compound is added.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the marine natural product for the desired time period (e.g., 24, 48, or 72 hours).[8] Include vehicle-treated and untreated controls.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 100-200 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Resazurin (AlamarBlue) Cell Viability Assay

This assay measures the reduction of the blue dye resazurin to the pink, fluorescent resorufin by viable cells.[1][2]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Resazurin Addition: Add Resazurin reagent (typically 10% of the well volume) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1]

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, through a luciferase-based reaction.[1][2]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Reagent Preparation and Addition: Equilibrate the 96-well plate and the ATP assay reagent to room temperature. Add the reagent (volume equal to the culture medium in the well) to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of various marine natural products on different cancer cell lines, as determined by the MTT assay.

Marine CompoundFungal SourceCell LineIC50 (µmol/L)Reference
Compound 78Mangrove-derived fungusKB< 50[8]
KBv200< 50[8]
MCF-7< 50[8]
MCF-7/adr< 50[8]
A549< 50[8]
Compound 81Mangrove-derived fungusKB< 50[8]
KBv200< 50[8]
MCF-7< 50[8]
MCF-7/adr< 50[8]
A549< 50[8]

Visualizations

Experimental Workflow for Cell Viability Assays

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition seed Seed Cells in 96-well Plate attach Allow Cells to Attach Overnight seed->attach treat Add Marine Natural Product (Serial Dilutions) attach->treat incubate Incubate for a Defined Period (e.g., 24-72h) treat->incubate add_reagent Add Viability Reagent (MTT, Resazurin, ATP Reagent) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read Read Signal (Absorbance, Fluorescence, or Luminescence) incubate_reagent->read

Caption: A generalized workflow for performing cell viability assays.

Troubleshooting Logic for Assay Selection

G start Start with Standard Assay (e.g., MTT) check_interference Does the compound interfere with the assay? start->check_interference is_colored Is the compound colored? check_interference->is_colored Yes confirm Confirm results with a secondary, mechanistically different assay check_interference->confirm No is_reducing Does it have reducing properties? is_colored->is_reducing No use_lum_assay Use Luminescence or Fluorescence-based Assay is_colored->use_lum_assay Yes use_non_redox_assay Use Non-Redox Based Assay (ATP, Protease) is_reducing->use_non_redox_assay Yes is_reducing->confirm No use_alt_assay Use Alternative Assay (Resazurin, ATP-based) use_lum_assay->confirm use_non_redox_assay->confirm

Caption: Decision tree for selecting an appropriate cell viability assay.

Signaling Pathways Targeted by Marine Natural Products

Many marine natural products exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis.[9][10][11][12]

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes MNP Marine Natural Product akt PI3K/Akt Pathway MNP->akt mapk MAPK Pathway (p38) MNP->mapk jak_stat JAK/STAT Pathway MNP->jak_stat nfkb NF-κB Pathway MNP->nfkb apoptosis Apoptosis akt->apoptosis proliferation Decreased Proliferation akt->proliferation cell_cycle_arrest Cell Cycle Arrest akt->cell_cycle_arrest mapk->apoptosis jak_stat->proliferation nfkb->apoptosis inhibition of anti-apoptotic genes

Caption: Major signaling pathways affected by marine natural products.

References

Technical Support Center: Optimizing HPLC Conditions for Junceellolide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Junceellolide analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for these complex marine-derived diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for Junceellolide analogs?

A good starting point is a reversed-phase (RP) HPLC method, as Junceellolide analogs are generally moderately polar compounds. A C18 column is the most common choice for initial method development.[1] A gradient elution with a mobile phase consisting of water and an organic modifier like methanol or acetonitrile is typically effective. For instance, a successful semi-preparative separation of fragilides P and Q, two Junceellolide analogs, was achieved using a methanol-water gradient.[2]

Q2: Which organic modifier is better for separating Junceellolide analogs: methanol or acetonitrile?

Both methanol and acetonitrile can be effective. The choice between them can significantly impact selectivity.[3] It is recommended to screen both solvents during method development. Acetonitrile is a stronger solvent than methanol in reversed-phase chromatography, leading to shorter retention times. However, methanol may offer different selectivity for structurally similar analogs due to its ability to engage in hydrogen bonding.[3]

Q3: My Junceellolide analogs are co-eluting or have poor resolution. How can I improve the separation?

Improving resolution requires optimizing selectivity (α), efficiency (N), and retention factor (k).[3] Here are several strategies:

  • Modify the Mobile Phase Gradient: A shallower gradient (slower increase in organic modifier concentration) can improve the separation of closely eluting peaks.[1]

  • Change the Organic Modifier: Switching from methanol to acetonitrile, or vice-versa, can alter the elution order and improve resolution.[3]

  • Adjust the pH of the Aqueous Mobile Phase: While Junceellolides are generally neutral, small differences in their structure might lead to slight pKa variations. Adjusting the pH with additives like formic acid or acetic acid (typically 0.1%) can sometimes improve peak shape and selectivity, especially if impurities are acidic or basic.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. A phenyl-hexyl or a polar-embedded C18 column can offer different selectivity compared to a standard C18 column due to alternative interaction mechanisms like π-π interactions.[1]

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and, consequently, resolution, although it will increase the analysis time.[1]

  • Decrease the Particle Size of the Stationary Phase: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) will significantly increase efficiency and resolution. This may require an ultra-high-performance liquid chromatography (UHPLC) system capable of handling higher backpressures.

Q4: I am observing peak tailing with my Junceellolide samples. What could be the cause and how can I fix it?

Peak tailing can be caused by several factors:

  • Secondary Interactions: Interactions between the analytes and residual silanol groups on the silica-based stationary phase can cause tailing. Using a low concentration of an acidic modifier (e.g., 0.1% formic acid) in the mobile phase can suppress these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent (e.g., isopropanol) may resolve the issue.

  • Column Degradation: The column may be nearing the end of its lifespan. If other troubleshooting steps fail, replacing the column may be necessary.

Troubleshooting Guides

Issue 1: Poor Resolution of Isomeric Junceellolide Analogs
Potential Cause Recommended Solution
Insufficient Selectivity1. Change Organic Modifier: Switch between methanol and acetonitrile. 2. Try a Different Stationary Phase: Screen columns with different chemistries (e.g., C18, Phenyl-Hexyl, Polar-Embedded).[1][4] 3. Optimize Temperature: Varying the column temperature can alter selectivity.
Low Column Efficiency1. Decrease Flow Rate: This increases the plate number (N).[1] 2. Use a Longer Column: A longer column provides more theoretical plates. 3. Use a Column with Smaller Particles: This is a very effective way to increase efficiency.
Inappropriate Mobile Phase Strength1. Optimize Gradient Slope: A shallower gradient will improve separation of closely eluting peaks.[1]
Issue 2: Unstable Retention Times
Potential Cause Recommended Solution
Inconsistent Mobile Phase PreparationEnsure accurate and consistent preparation of the mobile phase. Premixing solvents can improve consistency.
Leaks in the HPLC SystemCheck all fittings and connections for leaks, especially between the pump and the injector, and the column and the detector.
Column Temperature FluctuationsUse a column oven to maintain a constant and stable temperature.
Insufficient Column EquilibrationEnsure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.

Experimental Protocols

General Protocol for Reversed-Phase HPLC of Junceellolide Analogs

This protocol is a starting point based on methods used for the separation of similar compounds and can be optimized as needed.

  • Column: C18 reversed-phase column (e.g., Luna RP-18e, 5 µm, 250 x 4.6 mm).

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Methanol or Acetonitrile (HPLC grade)

  • Gradient Program:

    • Start at 50-60% B.

    • Linear gradient to 100% B over 20-30 minutes.

    • Hold at 100% B for 5-10 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV at 210-220 nm (as Junceellolides may lack a strong chromophore).

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent with a weaker elution strength (e.g., a higher percentage of water).

Data Presentation

The following table provides an example of how to present data from HPLC experiments aimed at optimizing the separation of two hypothetical Junceellolide analogs (Analog A and Analog B).

Condition Column Mobile Phase B Gradient Retention Time Analog A (min) Retention Time Analog B (min) Resolution (Rs)
1C18Methanol60-100% B in 20 min15.215.81.2
2C18Acetonitrile50-90% B in 20 min12.512.80.9
3Phenyl-HexylMethanol60-100% B in 20 min16.117.01.8
4C18Methanol60-100% B in 30 min18.319.01.5

Visualizations

experimental_workflow A Crude Extract of Junceella sp. B Initial Fractionation (e.g., Column Chromatography) A->B C HPLC Method Development B->C D Initial Screening (C18, MeOH/H2O gradient) C->D E Poor Resolution? D->E F Optimize Mobile Phase E->F Yes J Optimized HPLC Method E->J No G Change Organic Modifier (ACN) F->G H Adjust Gradient Slope F->H I Change Stationary Phase (e.g., Phenyl-Hexyl) F->I G->J H->J I->J K Pure Junceellolide Analogs J->K

Caption: Workflow for HPLC method development for Junceellolide analogs.

troubleshooting_logic Start Problem: Poor Peak Resolution Q1 Is the peak shape good (symmetrical)? Start->Q1 A1_Yes Focus on improving selectivity and efficiency Q1->A1_Yes Yes A1_No Troubleshoot peak shape issues Q1->A1_No No S1 Modify gradient slope (make it shallower) A1_Yes->S1 T1 Reduce sample concentration/volume A1_No->T1 T2 Add acidic modifier to mobile phase T1->T2 T3 Check for column contamination T2->T3 T3->Q1 Re-evaluate S2 Change organic modifier (MeOH <-> ACN) S1->S2 S3 Try a different column chemistry S2->S3 End Resolution Improved S3->End

Caption: Troubleshooting logic for poor peak resolution in HPLC.

References

Technical Support Center: Total Synthesis of Junceellolide C and Related Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers engaged in the total synthesis of Junceellolide C and other structurally complex marine macrolides. The advice and examples provided are based on established synthetic methodologies for this class of molecules and aim to address common challenges that can lead to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide is designed to help you navigate the common pitfalls encountered during the synthesis of complex macrolides like this compound.

Q1: My macrolactonization yield is consistently low (<20%). What are the most common causes and how can I improve it?

A1: Low macrolactonization yields are a frequent challenge. The primary culprits are often competing intermolecular oligomerization and unfavorable conformations of the seco-acid. Here are several strategies to improve your yields:

  • High Dilution Conditions: Ensure you are operating under strict high-dilution conditions (typically 0.001-0.005 M). This favors the intramolecular cyclization over intermolecular reactions. A syringe pump for slow addition of the seco-acid to the reaction mixture is highly recommended.

  • Choice of Macrolactonization Method: The choice of coupling reagent and conditions is critical. If one method fails, consider alternatives. See the table below for a comparison of common methods.

  • Conformational Rigidity: Introducing conformational constraints in the seco-acid can pre-organize it for cyclization. This can be achieved through the use of specific protecting groups or by incorporating rigid structural elements.

  • Temperature: Optimize the reaction temperature. While some methods work well at room temperature, others may benefit from heating to overcome activation barriers or cooling to suppress side reactions.

Q2: I am struggling with poor diastereoselectivity in the aldol reaction to form the C9-C10 bond. How can I control the stereochemistry?

A2: Achieving high diastereoselectivity in aldol additions is crucial for establishing the correct stereochemistry in the macrolide core. If you are observing poor selectivity, consider the following:

  • Chiral Auxiliary: Employing a chiral auxiliary on the enolate component can provide excellent stereocontrol. Evans' oxazolidinone auxiliaries are a classic and effective choice.

  • Substrate Control: The inherent stereocenters in your fragments can influence the outcome of the reaction. Analyze the steric and electronic effects of your specific substrates.

  • Reagent Control: The choice of boron or titanium enolates can significantly influence the stereochemical outcome. For example, dicyclohexylboron or di-n-butylboron triflate can promote specific aldol diastereomers.

  • Solvent and Temperature: These parameters can have a profound effect on the transition state of the aldol reaction. A thorough optimization of both is often necessary.

Q3: The formation of the butenolide moiety is problematic, with several side products and decomposition. What are some robust methods for its synthesis?

A3: The butenolide ring is a sensitive functional group. Common issues include isomerization, decomposition, and difficulty in purification. Here are some reliable approaches:

  • Oxidation of a Furan: A well-established method involves the oxidation of a 2-substituted furan using reagents like N-bromosuccinimide (NBS) in a mixture of THF and water. This often proceeds through a dihydroxydihydrofuran intermediate that can be converted to the butenolide.

  • From an α,β-unsaturated Ester: An alternative route involves the stereoselective epoxidation of an α,β-unsaturated ester followed by intramolecular rearrangement.

  • Purification: The butenolide product can be sensitive to both acid and base. Use neutral or buffered conditions during workup and chromatography. It is often advisable to use the crude product directly in the next step if possible.

Q4: I am observing unexpected deprotection or side reactions related to my protecting group strategy. What should I consider?

A4: A robust protecting group strategy is fundamental to a successful total synthesis. If you are encountering issues, a critical review of your strategy is warranted:

  • Orthogonality: Ensure that your protecting groups are truly orthogonal. That is, the deprotection conditions for one group should not affect any other protecting groups present in the molecule.

  • Stability: Verify that your protecting groups are stable to all the reaction conditions they are subjected to throughout the synthesis.

  • Steric Hindrance: Bulky protecting groups can sometimes hinder desired reactions. Consider if a less sterically demanding group could be used.

  • Protecting Group Manipulation: Sometimes, a protecting group needs to be changed to another during the synthesis. Plan these manipulations carefully to avoid unnecessary steps and potential yield losses.

Data Presentation: Comparison of Macrolactonization Methods

Macrolactonization MethodReagentsTypical YieldsKey Considerations
Yamaguchi Macrolactonization 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP50-80%Widely applicable and generally high-yielding. Requires formation of the mixed anhydride.
Shiina Macrolactonization 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP60-90%Often gives higher yields than the Yamaguchi method, especially for sterically hindered systems.
Mitsunobu Macrolactonization DEAD (or DIAD), PPh330-60%Proceeds via inversion of stereochemistry at the alcohol center. Can be lower yielding.
Ring-Closing Metathesis (RCM) Grubbs' or Hoveyda-Grubbs' catalyst70-95%Requires a diene precursor. Excellent for forming large rings and generally high-yielding.

Experimental Protocols

Representative Protocol for Yamaguchi Macrolactonization:

  • To a solution of the seco-acid (1.0 equiv) in dry THF (final concentration ~0.05 M) is added triethylamine (4.0 equiv) at room temperature.

  • 2,4,6-Trichlorobenzoyl chloride (1.5 equiv) is added dropwise, and the reaction mixture is stirred for 2 hours.

  • The resulting solution of the mixed anhydride is then added via syringe pump over 6 hours to a solution of 4-(dimethylamino)pyridine (DMAP) (10.0 equiv) in dry toluene at 80 °C (final seco-acid concentration ~0.001 M).

  • After the addition is complete, the reaction is stirred for an additional 12 hours at 80 °C.

  • The reaction is cooled to room temperature, quenched with saturated aqueous NaHCO3, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired macrolactone.

Representative Protocol for a Stereoselective Evans' Aldol Reaction:

  • To a solution of the N-acyloxazolidinone (1.0 equiv) in dry CH2Cl2 at 0 °C is added di-n-butylboron triflate (1.2 equiv) followed by triethylamine (1.5 equiv). The mixture is stirred for 30 minutes.

  • The solution is cooled to -78 °C, and the aldehyde (1.1 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.

  • The reaction is quenched by the addition of a pH 7 buffer and diluted with methanol.

  • An equal volume of 30% hydrogen peroxide is added slowly, and the mixture is stirred vigorously for 1 hour.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the aldol adduct.

Visualizations

experimental_workflow cluster_fragment_synthesis Fragment Synthesis cluster_coupling_and_cyclization Coupling and Macrocyclization cluster_post_cyclization Post-Cyclization Modification A Starting Materials B Fragment A Synthesis (e.g., C1-C11) A->B C Fragment B Synthesis (e.g., C12-C23) A->C D Fragment Coupling B->D C->D E Seco-Acid Formation D->E F Macrolactonization E->F G Deprotection F->G H Final Functionalization G->H I This compound H->I

Caption: A generalized workflow for the total synthesis of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Low Yield at a Key Step ReactionType Identify Reaction Type (e.g., Macrolactonization, Aldol) Start->ReactionType SideProducts Analyze Side Products (NMR, MS) ReactionType->SideProducts ReagentPurity Check Reagent Purity and Stoichiometry SideProducts->ReagentPurity OptimizeConditions Optimize Conditions (Solvent, Temp, Concentration) ReagentPurity->OptimizeConditions ChangeReagents Change Reagents or Catalyst ReagentPurity->ChangeReagents ProtectingGroups Re-evaluate Protecting Group Strategy ReagentPurity->ProtectingGroups ImprovedYield Improved Yield OptimizeConditions->ImprovedYield ChangeReagents->ImprovedYield ProtectingGroups->ImprovedYield

Caption: A logical flowchart for troubleshooting low-yield reactions.

Validation & Comparative

Junceellolide C in the Landscape of Marine-Derived Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While specific anti-inflammatory data for the briarane diterpenoid Junceellolide C is not yet available in public literature, its structural relatives from the genus Junceella have demonstrated notable immunomodulatory effects. This guide provides a comparative analysis of the anti-inflammatory potential of the briarane diterpenoid class from Junceella octocorals against other prominent classes of marine-derived anti-inflammatory agents. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals in the field of inflammation and marine natural products.

The world's oceans are a vast reservoir of unique chemical structures with significant therapeutic potential. Among these, a number of compounds have been identified as potent anti-inflammatory agents, offering novel avenues for the development of therapeutics for a range of inflammatory diseases. This guide focuses on the briarane diterpenoids isolated from gorgonian corals of the genus Junceella, and places them in context with other major classes of marine-derived anti-inflammatory compounds, including polyketides, steroids, and peptides.

Comparative Anti-Inflammatory Activity

The anti-inflammatory activity of marine-derived compounds is typically assessed by their ability to inhibit the production of key inflammatory mediators in various in vitro and in vivo models. While direct comparative studies are limited, the available data allows for a preliminary assessment of the relative potencies of different compound classes.

Briarane diterpenoids from Junceella have been primarily evaluated for their ability to inhibit superoxide anion (O₂⁻) generation and elastase release in human neutrophils. These are critical events in the inflammatory cascade, contributing to tissue damage at sites of inflammation. In contrast, many other marine-derived compounds have been characterized by their inhibition of nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage models.

Here, we present a summary of the available quantitative data for representative compounds from each class.

Table 1: Comparative in vitro Anti-Inflammatory Activity of Marine-Derived Compounds

Compound ClassRepresentative Compound(s)Source OrganismAssay ModelTargetIC₅₀ / Inhibition
Briarane Diterpenoids Frajunolides P & QJunceella fragilisHuman Neutrophils (fMLP/CB-stimulated)Superoxide Anion Generation35.6% & 34.1% inhibition at 10 µg/mL
Human Neutrophils (fMLP/CB-stimulated)Elastase Release28.7% & 29.0% inhibition at 10 µg/mL
Polyketides Aspermeroterpene DAspergillus terreus (marine-derived fungus)RAW 264.7 Macrophages (LPS-stimulated)Nitric Oxide (NO) Production6.7 ± 0.8 µM[1]
Penicillixanthone AAspergillus sp. (marine-derived fungus)RAW 264.7 Macrophages (LPS-stimulated)Nitric Oxide (NO) ProductionInhibition at 10 µM[1]
Steroids Aspersterol BAspergillus unguis (shrimp-derived fungus)RAW 264.7 Macrophages (LPS-stimulated)Nitric Oxide (NO) Production11.6 ± 1.6 µM[1]
Peptides Sturgeon Muscle PeptideSturgeon MuscleRAW 264.7 Macrophages (LPS-stimulated)Nitric Oxide (NO) ProductionEffective Inhibition
RAW 264.7 Macrophages (LPS-stimulated)IL-6 & IL-1β ReleaseEffective Inhibition[2]

Mechanisms of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of these diverse marine compounds are mediated through their interaction with key signaling pathways that regulate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of most pro-inflammatory mediators.

  • Briarane Diterpenoids: While the precise mechanisms for many junceellolides are still under investigation, some briaranes have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the production of NO and prostaglandins, respectively.[3] This suggests an upstream effect, likely involving the modulation of transcription factors such as NF-κB. One study on excavatolide B, a briarane diterpenoid, identified the Stimulator of Interferon Genes (STING) as a direct target, revealing a novel mechanism of action for this class of compounds.[4]

  • Polyketides: Many marine-derived polyketides exert their anti-inflammatory effects by directly targeting the NF-κB and MAPK signaling pathways.[5] For instance, eschscholin B, a polyketide from a mangrove endophytic fungus, was found to inactivate both MAPK and NF-κB signaling pathways.[1]

  • Steroids: Marine-derived steroids often exhibit anti-inflammatory activity by interfering with the MAPK signaling pathways.[6] This can lead to a reduction in the expression of pro-inflammatory genes.

  • Peptides: Bioactive peptides from marine sources can modulate inflammatory responses through various mechanisms, including the inhibition of the NF-κB and MAPK pathways, and by reducing oxidative stress.[2][7]

Below are diagrams illustrating the general experimental workflow for assessing anti-inflammatory activity and the key signaling pathways involved.

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_treatment Treatment cluster_assays Anti-inflammatory Assays Macrophages RAW 264.7 Macrophages LPS LPS Stimulation Griess Griess Assay (NO) Macrophages->Griess ELISA ELISA (TNF-α, IL-6) Macrophages->ELISA Neutrophils Human Neutrophils fMLP fMLP/CB Stimulation Superoxide Superoxide Anion Assay Neutrophils->Superoxide Elastase Elastase Release Assay Neutrophils->Elastase LPS->Macrophages fMLP->Neutrophils Compound Marine Compound Compound->Macrophages Compound->Neutrophils

General workflow for in vitro anti-inflammatory assays.

Signaling_Pathways cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->Gene IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB->Gene

Key inflammatory signaling pathways targeted by marine compounds.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

Human Neutrophil Superoxide Anion Generation Assay

This assay measures the production of superoxide anions, a highly reactive oxygen species, by activated neutrophils.

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

  • Cell Stimulation: Neutrophils are pre-incubated with the test compound (e.g., a briarane diterpenoid) before being stimulated with a chemoattractant such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B (CB), which enhances the response.

  • Detection: Superoxide anion production is measured by the reduction of cytochrome c, which is monitored spectrophotometrically at 550 nm.[8] The change in absorbance over time is proportional to the amount of superoxide produced.

Human Neutrophil Elastase Release Assay

This assay quantifies the release of elastase, a serine protease stored in the azurophilic granules of neutrophils, upon activation.

  • Neutrophil Preparation and Stimulation: Similar to the superoxide anion assay, isolated human neutrophils are pre-treated with the test compound and then stimulated with fMLP/CB.

  • Elastase Activity Measurement: The cell suspension is centrifuged, and the supernatant is collected. The elastase activity in the supernatant is determined using a specific substrate, such as N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide. The cleavage of the substrate by elastase releases p-nitroaniline, which can be quantified by measuring the absorbance at 405 nm.[9]

Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay is widely used to measure NO production by macrophages, which is an indicator of their inflammatory activation.

  • Cell Culture and Treatment: Murine macrophage cell line RAW 264.7 is cultured and seeded in 96-well plates. The cells are then pre-treated with the test compound for a specified period before being stimulated with LPS.[10]

  • Sample Collection: After the incubation period with LPS, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite, a stable breakdown product of NO, reacts with the Griess reagent to form a colored azo compound.

  • Quantification: The absorbance of the colored product is measured at approximately 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.[11][12]

Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in biological fluids.

  • Cell Culture and Stimulation: RAW 264.7 macrophages are cultured and stimulated with LPS in the presence or absence of the test compound.

  • Supernatant Collection: The cell culture supernatant is collected after an appropriate incubation time.

  • ELISA Procedure: The supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6). After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate for the enzyme is then added, resulting in a color change.

  • Data Analysis: The absorbance is measured at a specific wavelength, and the concentration of the cytokine is determined from a standard curve generated with known concentrations of the recombinant cytokine.[13][14]

Conclusion

The marine environment offers a rich and diverse source of novel anti-inflammatory compounds. While specific data on this compound is currently lacking, the broader class of briarane diterpenoids from Junceella species demonstrates clear anti-inflammatory potential, particularly through the inhibition of neutrophil-mediated inflammatory responses. When compared to other classes of marine-derived agents such as polyketides, steroids, and peptides, it is evident that different compounds may exert their effects through distinct mechanisms and on different cellular targets.

Polyketides and peptides often show potent inhibition of NO and pro-inflammatory cytokine production in macrophages, with many acting on the NF-κB and MAPK pathways. Marine-derived steroids also frequently target the MAPK pathway. The unique activity of briarane diterpenoids on neutrophils suggests a potentially complementary therapeutic approach.

Further research is needed to fully elucidate the anti-inflammatory profile of this compound and to conduct head-to-head comparative studies of these promising marine compounds in standardized assay systems. Such studies will be crucial for identifying the most promising candidates for development into novel anti-inflammatory drugs. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate such future research endeavors.

References

Validating the Inhibitory Effect of Junceellolide C on iNOS and COX-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of Junceellolide C on the pro-inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from structurally related briarane diterpenoids isolated from the same genus, Junceella, and other marine organisms. This approach allows for a scientifically grounded estimation of its potential activity and provides a framework for its experimental validation.

Executive Summary

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. iNOS and COX-2 are key enzymes that mediate inflammatory processes, making them significant targets for therapeutic intervention. Marine natural products, such as briarane diterpenoids from gorgonian corals, have emerged as a promising source of novel anti-inflammatory agents. This guide focuses on this compound, a briarane diterpenoid, and its potential to inhibit iNOS and COX-2. While direct inhibitory data for this compound is scarce, analysis of related compounds suggests that it may modulate these inflammatory pathways. This document outlines the necessary experimental protocols to validate this hypothesis and compares the potential efficacy of this compound with other known inhibitors.

Comparative Analysis of iNOS and COX-2 Inhibition

Table 1: Comparative Inhibitory Activity against iNOS in LPS-Stimulated RAW264.7 Macrophages

CompoundSource OrganismConcentration (µM)iNOS Expression (% of LPS Control)Reference
Briarenol HBriareum sp.1043.34%Systematic Review of Natural Briaranes in Marine Organisms (2020–2024): Chemical Structures and Bioactivities. J-Stage.[1]
Excavatolide CBriareum sp.1047.26%Systematic Review of Natural Briaranes in Marine Organisms (2020–2024): Chemical Structures and Bioactivities. J-Stage.[1]
Briaexcavatolide PBriareum stechei1035.37% - 46.53%Systematic Review of Natural Briaranes in Marine Organisms (2020–2024): Chemical Structures and Bioactivities. J-Stage.[1]
This compound Junceella fragilis Data Not Available To Be Determined -
L-NMMA (Positive Control)-~25~50% (IC50)Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC - NIH.[2]

Table 2: Comparative Inhibitory Activity against COX-2 in LPS-Stimulated RAW264.7 Macrophages

CompoundSource OrganismConcentration (µM)COX-2 Expression (% of LPS Control)Reference
Briarenol UBriareum sp.10149.29% (Enhancement)Systematic Review of Natural Briaranes in Marine Organisms (2020–2024): Chemical Structures and Bioactivities. J-Stage.[1]
Excavatolide CBriareum sp.10167.06% (Enhancement)Systematic Review of Natural Briaranes in Marine Organisms (2020–2024): Chemical Structures and Bioactivities. J-Stage.[1]
Solenolide ABriareum sp.10196.03% (Enhancement)Systematic Review of Natural Briaranes in Marine Organisms (2020–2024): Chemical Structures and Bioactivities. J-Stage.[1]
This compound Junceella fragilis Data Not Available To Be Determined -
Celecoxib (Positive Control)-~0.5 - 5Significant Inhibition (IC50)Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC - NIH.[2]

Signaling Pathways in Inflammation

The expression of iNOS and COX-2 in macrophages is primarily regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Anti-inflammatory compounds often exert their effects by inhibiting these pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates DNA DNA NFκB_nuc->DNA AP1->DNA iNOS_COX2 iNOS & COX-2 Gene Expression DNA->iNOS_COX2 transcription

Caption: Simplified NF-κB and MAPK signaling pathways leading to iNOS and COX-2 expression in macrophages.

Experimental Protocols

To validate the inhibitory effect of this compound, a series of in vitro experiments using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages are recommended.

Cell Culture and Treatment

RAW264.7 murine macrophage cells should be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are typically pre-treated with various concentrations of this compound for 1-2 hours before stimulation with LPS (1 µg/mL) for the indicated times.

Nitric Oxide (NO) Production Assay

The production of NO, a product of iNOS activity, can be measured in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Collect 100 µL of culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Western Blot Analysis for iNOS and COX-2 Protein Expression

Western blotting is used to determine the protein levels of iNOS and COX-2 in cell lysates.[3][4][5][6]

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Real-Time PCR for iNOS and COX-2 mRNA Expression

To determine if the inhibition occurs at the transcriptional level, mRNA expression of iNOS and COX-2 can be quantified using real-time PCR.

  • Protocol:

    • Extract total RNA from treated cells using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform real-time PCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

Experimental Workflow

The following diagram illustrates the workflow for validating the inhibitory effects of this compound.

G cluster_planning Phase 1: Preparation cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion culture RAW264.7 Cell Culture treatment Cell Treatment with This compound & LPS culture->treatment prepare_reagents Prepare this compound & Reagents prepare_reagents->treatment collect_samples Collect Supernatant & Cell Lysates treatment->collect_samples no_assay Nitric Oxide Assay collect_samples->no_assay western_blot Western Blot (iNOS, COX-2) collect_samples->western_blot rt_pcr Real-Time PCR (iNOS, COX-2 mRNA) collect_samples->rt_pcr data_analysis Data Analysis & Comparison no_assay->data_analysis western_blot->data_analysis rt_pcr->data_analysis conclusion Conclusion on Inhibitory Effect data_analysis->conclusion

Caption: Experimental workflow for validating the inhibitory effects of this compound on iNOS and COX-2.

Conclusion

While direct experimental evidence for the inhibitory effects of this compound on iNOS and COX-2 is currently lacking in the scientific literature, the analysis of related briarane diterpenoids provides a strong rationale for its investigation as a potential anti-inflammatory agent. The provided experimental protocols offer a clear and standardized approach to validate its activity and determine its mechanism of action. Should this compound prove to be a potent and selective inhibitor of iNOS and/or COX-2, it would represent a valuable lead compound for the development of new anti-inflammatory therapies. Further research into its effects on the NF-κB and MAPK signaling pathways will be crucial in elucidating its precise molecular targets.

References

Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of Junceellolide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of Junceellolide analogs reveals key structural determinants for their cytotoxic and anti-inflammatory activities, offering a roadmap for the development of novel therapeutic agents.

Junceellolides, a class of briarane-type diterpenoids isolated from the gorgonian coral Junceella, have garnered significant attention in the scientific community for their potent biological activities. This guide provides an in-depth comparison of various Junceellolide analogs, summarizing their structure-activity relationships (SAR) with supporting experimental data. We delve into their cytotoxic and anti-inflammatory properties, outlining the key structural modifications that influence their efficacy and shedding light on their molecular mechanisms of action.

Comparative Biological Activities of Junceellolide Analogs

The biological activity of Junceellolide analogs is profoundly influenced by the nature and position of substituent groups on the briarane core. The following tables summarize the available quantitative data on their cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

The cytotoxicity of Junceellolide analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1, highlighting the structural features that contribute to their anti-cancer potential.

Table 1: Cytotoxic Activity of Junceellolide Analogs

CompoundCell LineIC50 (µM)Key Structural FeaturesReference
Junceellolide AP-388>10-
Junceellolide BP-3885.0-
Junceellolide DA54915.211,20-epoxy, C-2 acetate, C-9 hydroxyl
HCT-11612.8
SNU-63818.5
Junceellonoid CMDA-MB-2318.5C-4 acetyl[1]
MCF-79.2[1]
Junceellonoid DMDA-MB-2317.6C-4 acetyl[1]
MCF-78.1[1]
Juncin ZCCRF-CEMNot specified-[1]

Note: This table is a compilation of data from various sources and is not exhaustive. The lack of standardized testing conditions across studies should be considered when comparing values.

Anti-inflammatory Activity

Several Junceellolide analogs have demonstrated significant anti-inflammatory effects, primarily through the inhibition of superoxide anion generation and elastase release in neutrophils. Table 2 summarizes the reported IC50 values for these activities.

Table 2: Anti-inflammatory Activity of Junceellolide Analogs

CompoundAssayIC50 (µM)Key Structural FeaturesReference
Junceellolide DSuperoxide Anion Generation3.211,20-epoxy, C-2 acetate, C-9 hydroxyl
Elastase Release5.8
Junceellolide KSuperoxide Anion Generation8.5Weakly active[1]
Elastase Release>10[1]
Frajunolide ESuperoxide Anion Generation1.5-
Elastase Release2.1
Frajunolide ISuperoxide Anion Generation4.2-
Elastase Release3.7

Note: This table is a compilation of data from various sources and is not exhaustive. Direct comparison of IC50 values should be made with caution due to potential variations in experimental protocols.

Structure-Activity Relationship (SAR) Insights

Analysis of the available data reveals several key trends in the structure-activity relationship of Junceellolide analogs:

  • Substitution at C-2, C-3, C-4, and C-9: The presence and nature of ester groups at these positions significantly impact both cytotoxic and anti-inflammatory activities. For instance, acetylation at C-4, as seen in Junceellonoids C and D, appears to enhance cytotoxicity.[1]

  • The 11,20-Epoxy Group: This feature is common in many of the more active analogs, such as Junceellolide D, suggesting its importance for the observed biological effects.

  • Halogenation: The presence of chlorine atoms in the structure can influence bioactivity, although a clear trend is not yet established.

Mechanistic Insights: The Signaling Pathway of Junceellolide D

Recent studies have elucidated the molecular mechanism underlying the anti-osteoclastogenic activity of Junceellolide D. It has been shown to inhibit the differentiation of bone-resorbing osteoclasts by modulating key signaling pathways.

Junceellolide D exerts its effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. Concurrently, it suppresses the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for pro-inflammatory and osteoclastogenic gene expression.

JunceellolideD_Signaling cluster_nucleus Nucleus JD Junceellolide D Nrf2 Nrf2 JD->Nrf2 Activates NFkB NF-κB JD->NFkB Inhibits MAPK MAPK (p38, ERK, JNK) JD->MAPK Inhibits RANKL RANKL RANK RANK RANKL->RANK Binds IKK IKK RANK->IKK RANK->MAPK Keap1 Keap1 Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Keap1->Nrf2 ARE Antioxidant Response Element Antioxidant_Genes Antioxidant Genes (e.g., HO-1) IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates MAPK->Nucleus Translocates Osteoclastogenesis Osteoclastogenesis NFkB_n NF-κB Osteoclast_Genes Osteoclastogenic Genes NFkB_n->Osteoclast_Genes Activates MAPK_n MAPK MAPK_n->Osteoclast_Genes Activates ARE_n ARE Nrf2_n->ARE_n Binds Antioxidant_Genes_n Antioxidant Genes ARE_n->Antioxidant_Genes_n Activates Osteoclast_Genes->Osteoclastogenesis

Caption: Junceellolide D signaling pathway in osteoclasts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key bioassays used to evaluate the activity of Junceellolide analogs.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 add_compound Add Junceellolide analogs (various concentrations) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for a typical MTT cytotoxicity assay.

  • Cell Seeding: Plate cells (e.g., A549, HCT-116) in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the Junceellolide analogs and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory Assay: Superoxide Anion Generation

This assay measures the inhibition of superoxide anion (O₂⁻) production by neutrophils, a key event in the inflammatory response.

Superoxide_Assay_Workflow start Isolate human neutrophils preincubate Pre-incubate neutrophils with cytochalasin B and test compound start->preincubate stimulate Stimulate with fMLP preincubate->stimulate measure Measure superoxide dismutase-inhibitable reduction of ferricytochrome c stimulate->measure read_absorbance Read absorbance at 550 nm measure->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition

Caption: Workflow for superoxide anion generation assay.

  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors.

  • Pre-incubation: Pre-incubate the neutrophils with cytochalasin B (to enhance the response) and the test compound or vehicle control.

  • Stimulation: Stimulate the neutrophils with N-formyl-methionyl-leucyl-phenylalanine (fMLP).

  • Measurement: Measure the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c by monitoring the change in absorbance at 550 nm.

  • Data Analysis: Calculate the percentage inhibition of superoxide anion generation compared to the control.

Anti-inflammatory Assay: Elastase Release

This assay quantifies the release of elastase, a serine protease stored in the azurophilic granules of neutrophils, upon stimulation.

Elastase_Assay_Workflow start Isolate human neutrophils preincubate Pre-incubate neutrophils with MeO-Suc-Ala-Ala-Pro-Val-pNA and test compound start->preincubate stimulate Stimulate with fMLP/cytochalasin B preincubate->stimulate measure Measure the change in absorbance due to p-nitroaniline production stimulate->measure read_absorbance Read absorbance at 405 nm measure->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition

Caption: Workflow for neutrophil elastase release assay.

  • Neutrophil Isolation: Isolate human neutrophils as described above.

  • Pre-incubation: Pre-incubate the neutrophils with the elastase substrate MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide and the test compound or vehicle control.

  • Stimulation: Stimulate the cells with fMLP in the presence of cytochalasin B.

  • Measurement: Monitor the change in absorbance at 405 nm, which corresponds to the cleavage of the substrate by elastase and the release of p-nitroaniline.

  • Data Analysis: Calculate the percentage inhibition of elastase release compared to the control.

Conclusion

The Junceellolide family of natural products represents a promising source of lead compounds for the development of novel anti-cancer and anti-inflammatory drugs. The structure-activity relationships highlighted in this guide provide a framework for the rational design of more potent and selective analogs. Further investigation into the molecular targets and signaling pathways of a broader range of Junceellolide derivatives will be crucial for advancing these compounds towards clinical applications. The detailed experimental protocols provided herein should facilitate the standardized evaluation of new analogs and contribute to a more comprehensive understanding of their therapeutic potential.

References

A Comparative Analysis of Briarane Diterpenoids and Synthetic Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anti-inflammatory properties, mechanisms of action, and experimental evaluation of a promising class of marine natural products in comparison to established synthetic drugs.

Introduction: The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led researchers to explore the vast chemical diversity of marine organisms. Among these, briarane-type diterpenoids, a class of complex molecules isolated from gorgonian corals of the genus Junceella, have emerged as promising candidates. This guide provides a comparative analysis of the anti-inflammatory properties of briarane diterpenoids, with a focus on compounds from Junceella fragilis, and conventional synthetic anti-inflammatory drugs. While specific quantitative data for Junceellolide C remains limited in publicly available literature, this analysis draws upon data from closely related and structurally similar briarane diterpenoids to offer valuable insights for the research community.

Section 1: Mechanisms of Anti-Inflammatory Action

The inflammatory response is a complex biological process involving a cascade of signaling pathways and the production of various inflammatory mediators. Both briarane diterpenoids and synthetic anti-inflammatory drugs exert their effects by modulating these pathways, albeit often through different primary targets.

Briarane Diterpenoids: Modulators of Key Inflammatory Pathways

Briarane diterpenoids isolated from Junceella fragilis have been shown to exhibit anti-inflammatory activity primarily through the inhibition of pro-inflammatory enzymes and transcription factors.[1][2] The central mechanism revolves around the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[2][3] NF-κB is a crucial transcription factor that orchestrates the expression of numerous genes involved in inflammation, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

By inhibiting the activation of NF-κB, briarane diterpenoids can effectively downregulate the production of nitric oxide (NO) and prostaglandins, two key mediators of inflammation.[2][3]

Synthetic Anti-Inflammatory Drugs: Targeting Cyclooxygenase Enzymes

The majority of synthetic nonsteroidal anti-inflammatory drugs (NSAIDs) function by directly inhibiting the activity of cyclooxygenase (COX) enzymes.[6] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory therapy.[6] By blocking the active site of COX enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, thereby reducing pain, fever, and inflammation.

Section 2: Comparative Efficacy and In Vitro Data

Table 1: In Vitro Anti-Inflammatory Activity of Briarane Diterpenoids

Compound (from Junceella fragilis)AssayCell LineStimulusEndpoint MeasuredResultReference
Fragilide LWestern BlotRAW 264.7LPSiNOS Protein ExpressionInhibition Observed[1]
Gemmacolide XWestern BlotRAW 264.7LPSiNOS & COX-2 ExpressionInhibition Observed[1]
Juncin ZIWestern BlotRAW 264.7LPSiNOS Protein ExpressionInhibition Observed[1]
Gemmacolide VWestern BlotRAW 264.7LPSCOX-2 Protein ExpressionInhibition Observed[1]
Junceellolide J & KElastase ReleaseHuman NeutrophilsfMLP/CBElastase ActivityMild Inhibition[7]
Juncin ZSuperoxide Anion GenerationHuman NeutrophilsfMLP/CBSuperoxide Production25.56% inhibition at 10 µM[8]

Table 2: In Vitro Anti-Inflammatory Activity of Common Synthetic NSAIDs

DrugTargetIC50 (µM) for COX-2IC50 (µM) for COX-1Selectivity Index (COX-1/COX-2)
CelecoxibCOX-20.04 - 0.87.6 - 1530 - 375
IbuprofenCOX-1/COX-25 - 2013 - 18~1
DiclofenacCOX-1/COX-20.003 - 0.90.1 - 0.7~1

Note: IC50 values for NSAIDs can vary depending on the specific assay conditions.

Section 3: Signaling Pathway Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways targeted by briarane diterpenoids and synthetic anti-inflammatory drugs.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active IkB degradation releases DNA DNA (κB site) NFkB_active->DNA Translocates to nucleus and binds Briaranes Briarane Diterpenoids Briaranes->IKK Inhibits Briaranes->NFkB_active Inhibits nuclear translocation iNOS_gene iNOS Gene DNA->iNOS_gene Induces transcription COX2_gene COX-2 Gene DNA->COX2_gene Induces transcription iNOS iNOS iNOS_gene->iNOS COX2 COX-2 COX2_gene->COX2 NO NO iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins G cluster_0 Cell Membrane cluster_1 Enzymatic Conversion cluster_2 Prostaglandins cluster_3 Synthetic NSAIDs Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PG_phys Physiological Prostaglandins (e.g., gastric protection, platelet aggregation) COX1->PG_phys PG_inflam Inflammatory Prostaglandins (e.g., pain, fever, inflammation) COX2->PG_inflam NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit COXIBs COX-2 Selective Inhibitors (e.g., Celecoxib) COXIBs->COX2 Selectively Inhibit

References

Cross-validation of Junceellolide C's bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of Junceellolide C, a briarane diterpenoid isolated from the gorgonian coral Junceella, across different cell lines. Due to the limited availability of specific quantitative data for this compound, this guide also includes data from structurally similar briarane diterpenoids to provide a broader context for its potential therapeutic efficacy.

Comparative Bioactivity of this compound and Related Compounds

Table 1: Cytotoxic Activity of this compound and Other Briarane Diterpenoids

Compound NameCell LineCell TypeBioactivityIC50 (µM)
This compound A549Human Lung CarcinomaGrowth InhibitionData not available
This compound MG63Human OsteosarcomaGrowth InhibitionData not available
Briarane Analog 1A549Human Lung CarcinomaCytotoxicity28.3[1]
Briarane Analog 2A549Human Lung CarcinomaCytotoxicity24.7[1]
Briarane Analog 3A549Human Lung CarcinomaCytotoxicity26.8[1]
Briarane Analog 4A549Human Lung CarcinomaCytotoxicity13.7[1]
Briarane Analog 2MG63Human OsteosarcomaCytotoxicity15.8[1]
Briarane Analog 5MG63Human OsteosarcomaCytotoxicity11.4[1]
Briarane Analog 6MG63Human OsteosarcomaCytotoxicity7.2[2]

Note: Briarane analogs listed are from the same gorgonian source as this compound and are presented here for comparative purposes.

Experimental Protocols

Cell Culture

A549 and MG63 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

MTT_Workflow cluster_setup Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add this compound incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Experimental workflow for the MTT cytotoxicity assay.

Hypothesized Signaling Pathway of this compound

While the precise molecular mechanisms of this compound are still under investigation, many natural products, including other briarane diterpenoids, exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating inflammatory pathways. A plausible mechanism for this compound involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival, which can lead to the induction of the intrinsic apoptotic pathway.

Potential Inhibition of the NF-κB Pathway

The transcription factor NF-κB plays a crucial role in cancer cell survival and proliferation by upregulating anti-apoptotic proteins. Inhibition of this pathway can sensitize cancer cells to apoptosis.

Induction of the Intrinsic Apoptotic Pathway

Inhibition of survival signals, such as those mediated by NF-κB, can lead to the activation of the intrinsic apoptotic pathway. This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.

Apoptosis_Pathway cluster_inhibition NF-κB Inhibition cluster_apoptosis Intrinsic Apoptosis Induction junceellolide_c This compound nfkb NF-κB Pathway junceellolide_c->nfkb Inhibition bcl2 Bcl-2 Family (Anti-apoptotic) nfkb->bcl2 Decreased Expression bax Bax/Bak (Pro-apoptotic) bcl2->bax mito Mitochondria bax->mito Promotes Permeabilization cytc Cytochrome c Release mito->cytc cas9 Caspase-9 cytc->cas9 Activation cas3 Caspase-3 cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Hypothesized signaling pathway of this compound.

Conclusion

This compound demonstrates promising bioactivity against lung and bone cancer cell lines. While further studies are required to elucidate its precise mechanism of action and to quantify its potency across a wider range of cancer types, the available data on related briarane diterpenoids suggest that it may function as a mid-micromolar inhibitor of cancer cell growth. The hypothesized mechanism involving the inhibition of the NF-κB pathway and subsequent induction of apoptosis provides a strong rationale for continued investigation into this compound as a potential anticancer agent. Future research should focus on determining the specific molecular targets of this compound to fully understand its therapeutic potential.

References

Junceellolide C: A Comparative Analysis of its Efficacy as a Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Neutrophil elastase, a serine protease released by neutrophils during inflammation, plays a critical role in the degradation of extracellular matrix proteins. While essential for host defense, its excessive activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. This has spurred significant interest in the discovery and development of potent neutrophil elastase inhibitors. Among the natural compounds showing promise is Junceellolide C, a briarane-type diterpenoid isolated from the gorgonian coral Junceella fragilis. This guide provides a comparative analysis of the efficacy of this compound against other known neutrophil elastase inhibitors, supported by available experimental data and detailed methodologies.

This compound: A Marine-Derived Inhibitor

This compound is a structurally complex marine natural product belonging to the briarane diterpenoid class. Studies have shown that this compound exhibits moderate inhibitory activity on elastase release from human neutrophils at a concentration of 10 μg/mL. While a precise IC50 value for its direct inhibition of human neutrophil elastase has not been prominently reported in the reviewed literature, its demonstrated effect on neutrophil function highlights its potential as a modulator of neutrophil-driven inflammation.

Comparative Efficacy of Neutrophil Elastase Inhibitors

To contextualize the potential of this compound, it is essential to compare its activity with that of other well-characterized neutrophil elastase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a range of natural and synthetic inhibitors. A lower IC50 value indicates greater potency.

InhibitorTypeSource/ClassIC50 (Human Neutrophil Elastase)
This compound NaturalBriarane DiterpenoidModerate inhibition of elastase release at 10 µg/mL
Sivelestat (ONO-5046) SyntheticAcylamino acid derivative19-49 nM[1][2]
Alvelestat (AZD9668) SyntheticPyridone derivative12 nM
Elastatinal NaturalMicrobial actinomycete~210 nM[3]
BAY-85-8501 SyntheticHeterocyclic65 pM
GW-311616 SyntheticPeptidomimetic22 nM[4]
Ursolic Acid NaturalTriterpenoid5.51 µM
Oleanolic Acid NaturalTriterpenoid8.05 µM
Butyrolactone I NaturalFungal metabolite16.70 µM
Butyrolactone VI NaturalFungal metabolite12.61 µM
Quercetin NaturalFlavonoid46.42 µM
Chlorogenic Acid NaturalPhenolic Acid203.3 µM

Experimental Protocols

The inhibitory activity of compounds against neutrophil elastase is typically determined using a fluorometric or colorimetric in vitro assay.

Fluorometric Neutrophil Elastase Inhibition Assay

This assay measures the ability of a test compound to inhibit the cleavage of a specific fluorogenic substrate by human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test Compounds (e.g., this compound, other inhibitors)

  • Positive Control Inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound and positive control in assay buffer.

    • Prepare a working solution of human neutrophil elastase in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the diluted test compounds or positive control to the respective wells.

    • Add the human neutrophil elastase solution to all wells except the blank control.

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Data Measurement:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) in a kinetic mode for a set duration (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing the Mechanisms

To better understand the context of neutrophil elastase inhibition and the experimental process, the following diagrams are provided.

G cluster_0 Neutrophil Activation and Degranulation cluster_1 Extracellular Matrix Degradation and Inflammation Cascade cluster_2 Inhibitor Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Activation Azurophilic_Granules Azurophilic Granules (containing Neutrophil Elastase) Neutrophil->Azurophilic_Granules Signal for Degranulation NE_Release Neutrophil Elastase (NE) Release Azurophilic_Granules->NE_Release ECM Extracellular Matrix (Elastin, Collagen) NE_Release->ECM Degradation Inflammatory_Mediators Pro-inflammatory Mediator Activation NE_Release->Inflammatory_Mediators Activation Tissue_Damage Tissue Damage ECM->Tissue_Damage Further_Inflammation Amplification of Inflammation Inflammatory_Mediators->Further_Inflammation Inhibitors Neutrophil Elastase Inhibitors (e.g., this compound) Inhibitors->NE_Release Inhibition

Caption: Neutrophil elastase signaling pathway and point of inhibition.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition and Analysis A Prepare Reagents: - Assay Buffer - HNE Enzyme - Fluorogenic Substrate - Test Compounds B Prepare Serial Dilutions of Test Compounds A->B C Dispense Buffer and Test Compounds into 96-well Plate B->C D Add HNE Enzyme to Wells C->D E Pre-incubate at Room Temperature D->E F Initiate Reaction with Fluorogenic Substrate E->F G Measure Fluorescence Kinetics in Plate Reader F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 Value I->J

Caption: Workflow for a fluorometric neutrophil elastase inhibition assay.

Conclusion

This compound, a marine-derived briarane diterpenoid, demonstrates potential as a neutrophil elastase inhibitor, exhibiting moderate activity in cellular assays. While direct enzymatic inhibition data in the form of an IC50 value is needed for a precise quantitative comparison, its ability to modulate neutrophil elastase release positions it as an interesting lead compound for further investigation. The provided comparative data on other inhibitors, along with detailed experimental protocols, offers a valuable resource for researchers in the field of anti-inflammatory drug discovery and development. Future studies should focus on elucidating the exact mechanism of action and determining a specific IC50 value for this compound to better ascertain its therapeutic potential.

References

Validating the Antiviral Mechanism of Junceellolide C Against Hepatitis B Virus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral mechanism of Junceellolide C against the Hepatitis B Virus (HBV) with existing therapeutic alternatives. The information is supported by available preclinical data and detailed experimental protocols to assist in the evaluation and potential development of this novel compound.

Executive Summary

Chronic Hepatitis B infection remains a significant global health challenge, with current treatments primarily focused on long-term viral suppression rather than a definitive cure. The persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes is a key obstacle to viral eradication. This compound, a natural compound, has emerged as a promising anti-HBV agent with a distinct mechanism of action targeting cccDNA transcription. This guide compares the efficacy and mechanism of this compound with the standard-of-care nucleos(t)ide analogues, Entecavir and Tenofovir. While specific quantitative data for this compound is limited in publicly available literature, data from its close analogue, Junceellolide B, provides valuable insights into its potential.

Comparative Performance Data

The following tables summarize the available quantitative data for Junceellolide B (as a proxy for this compound) and the approved anti-HBV drugs, Entecavir and Tenofovir.

CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (SI)Cell Line
Junceellolide B HBV DNA0.83[1]>20 (estimated)>24HepAD38
HBV RNA2.87[1]HepAD38
HBeAg7.75[1]HepAD38
Entecavir HBV DNA0.003830[2]~7895HepG2 2.2.15
Tenofovir HBV DNA1.1[3]>100>90HepG2

Note: The CC50 for Junceellolide B was not explicitly stated in the referenced study, but it was implied to be non-toxic at the tested concentrations. The Selectivity Index (SI = CC50/EC50) is a critical measure of a compound's therapeutic window.

Mechanism of Action: A Comparative Overview

This compound: A Transcriptional Inhibitor of cccDNA

This compound, and its analogue Junceellolide B, exhibit a novel mechanism of action against HBV by primarily targeting the transcription of cccDNA.[4] This is a significant departure from current therapies that mainly inhibit the reverse transcriptase enzyme.

The proposed mechanism involves the following key steps:

  • Inhibition of HBV RNA Transcription: Junceellolide B has been shown to potently inhibit the transcription of HBV RNA.[1]

  • Downregulation of Host Transcription Factors: RNA-sequencing analysis revealed that Junceellolide B significantly downregulates the expression of host transcription factors related to RNA polymerase II, specifically ZBED6 and ZBTB7B.[1] These factors are crucial for the transcription of viral genes from the cccDNA template.

  • Reduction of cccDNA Replenishment and Promotion of Degradation: this compound has been reported to not only reduce the replenishment of the cccDNA pool but also to promote the degradation of existing cccDNA.[4]

HBV_Lifecycle_and_Junceellolide_C_Action HBV_Virion HBV Virion Entry Entry HBV_Virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA cccDNA_formation cccDNA Formation rcDNA->cccDNA_formation New_Virions New Virions rcDNA->New_Virions cccDNA cccDNA (Nuclear Episome) cccDNA_formation->cccDNA Transcription Transcription cccDNA->Transcription Viral Gene Expression pgRNA pgRNA & mRNAs Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (Core, Pol, HBsAg, HBeAg) Translation->Viral_Proteins Viral_Proteins->Encapsidation Viral_Proteins->New_Virions Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Reverse_Transcription->rcDNA Release Release New_Virions->Release Junceellolide_C This compound Junceellolide_C->cccDNA_formation Reduces Replenishment Junceellolide_C->cccDNA Promotes Degradation Host_TF Host Transcription Factors (ZBED6, ZBTB7B) Junceellolide_C->Host_TF Downregulates RNA_Pol_II RNA Polymerase II Host_TF->RNA_Pol_II Regulates RNA_Pol_II->Transcription Mediates

Caption: Antiviral mechanism of this compound against HBV.

Entecavir and Tenofovir: Nucleos(t)ide Analogues

Entecavir and Tenofovir are the cornerstones of current HBV therapy. Their mechanism of action is well-established and involves the inhibition of the HBV polymerase, a key enzyme in the viral replication cycle.

  • Inhibition of Reverse Transcriptase: Both drugs, in their active triphosphate forms, act as competitive inhibitors of the viral reverse transcriptase.

  • Chain Termination: Upon incorporation into the growing viral DNA chain, they cause premature chain termination, thus halting viral replication.

They do not directly target cccDNA transcription or stability, which explains why long-term therapy is often required to maintain viral suppression.

NUC_Action_Pathway pgRNA pgRNA Template HBV_Polymerase HBV Polymerase (Reverse Transcriptase) pgRNA->HBV_Polymerase Viral_DNA Viral DNA Synthesis HBV_Polymerase->Viral_DNA dNTPs Deoxynucleotide Triphosphates (dNTPs) dNTPs->HBV_Polymerase NUCs Entecavir / Tenofovir (Active Triphosphate Form) NUCs->HBV_Polymerase Competitively Inhibits & Causes Chain Termination

Caption: Mechanism of action of Nucleos(t)ide Analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the antiviral mechanism of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the cytotoxic concentration (CC50) of a compound and calculating its selectivity index.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the color is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed hepatic cells (e.g., HepG2, HepAD38) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a period that reflects the intended duration of antiviral treatment (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Hepatic Cells in 96-well Plate Start->Seed_Cells Treat_Compound Treat with Serial Dilutions of Test Compound Seed_Cells->Treat_Compound Incubate_1 Incubate (48-72h) Treat_Compound->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (3-4h) Add_MTT->Incubate_2 Solubilize Solubilize Formazan Crystals Incubate_2->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_CC50 Calculate CC50 Measure_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for MTT Cytotoxicity Assay.

Quantification of HBV Antigens (HBsAg and HBeAg) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the levels of secreted viral antigens, HBsAg and HBeAg, in cell culture supernatants.

Principle: A sandwich ELISA is typically used. A capture antibody specific to the target antigen is coated on the wells of a microplate. The sample containing the antigen is added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of antigen present.

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody against HBsAg or HBeAg and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Addition: Add cell culture supernatants (collected from compound-treated and control cells) and a standard curve of known antigen concentrations to the wells. Incubate for 1-2 hours.

  • Washing: Wash the plate multiple times to remove unbound components.

  • Detection Antibody: Add the HRP-conjugated detection antibody and incubate for 1 hour.

  • Washing: Repeat the washing steps.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use the standard curve to determine the concentration of HBsAg or HBeAg in the samples.

Quantification of HBV cccDNA by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive method to quantify the amount of cccDNA in infected cells.

Principle: Specific primers are designed to amplify a region of the cccDNA that is unique and not present in other viral DNA forms. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the initial amount of target DNA.

Protocol:

  • DNA Extraction: Isolate total DNA from infected cells treated with the test compound and controls.

  • cccDNA Enrichment (Optional but Recommended): To increase specificity, treat the DNA extracts with a plasmid-safe ATP-dependent DNase (PSD) to digest linear and relaxed circular DNA, leaving the cccDNA intact.

  • qPCR Reaction Setup: Prepare a qPCR reaction mix containing the DNA sample, cccDNA-specific primers, a fluorescent dye or probe, DNA polymerase, and dNTPs.

  • qPCR Amplification: Perform the qPCR on a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis: Generate a standard curve using a serial dilution of a plasmid containing the target cccDNA sequence. Use the standard curve to quantify the absolute copy number of cccDNA in the samples. Normalize the cccDNA copy number to a housekeeping gene (e.g., beta-actin) to account for variations in cell number and DNA extraction efficiency.

Conclusion and Future Directions

This compound represents a promising new class of anti-HBV compounds that target a critical and previously underexploited step in the viral life cycle: cccDNA transcription. Its unique mechanism of action, which includes the downregulation of host transcription factors and the potential to promote cccDNA degradation, offers a significant advantage over current nucleos(t)ide analogue therapies.

However, further research is imperative to fully validate its therapeutic potential. Key future directions include:

  • Definitive Quantitative Studies: Determining the precise EC50 and CC50 values for this compound is essential for a direct and robust comparison with existing drugs.

  • In-depth Mechanistic Studies: A more detailed elucidation of the specific signaling pathways modulated by this compound will provide a clearer understanding of its mode of action and potential off-target effects.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models of HBV infection are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Combination Therapy Studies: Investigating the synergistic or additive effects of this compound in combination with existing anti-HBV drugs could lead to more effective and potentially curative treatment regimens.

The development of cccDNA-targeting agents like this compound holds the promise of a functional cure for chronic Hepatitis B, and continued investigation into its antiviral properties is highly warranted.

References

In Vivo Validation of Junceellolide C's Anti-inflammatory Effects: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide outlines a proposed preclinical strategy for the in vivo validation of Junceellolide C's anti-inflammatory properties. To date, no specific in vivo studies on this compound have been published. However, extensive in vitro research on related briarane diterpenoids isolated from the same gorgonian coral genus, Junceella, suggests a strong potential for anti-inflammatory activity, likely mediated through the inhibition of key inflammatory pathways.

This guide provides a framework for assessing this compound's efficacy in established animal models of inflammation and compares its potential performance against standard anti-inflammatory drugs. The experimental designs and data presentation formats are based on common practices in preclinical inflammatory research.

Hypothetical Performance Comparison

The following table summarizes the expected data from the proposed in vivo experiments, offering a clear comparison between this compound and established anti-inflammatory agents.

Parameter This compound (Hypothetical) Indomethacin (Positive Control) Dexamethasone (Positive Control) Vehicle (Negative Control)
Carrageenan-Induced Paw Edema (% Inhibition) 35-60%50-70%60-80%0%
LPS-Induced TNF-α Reduction (serum, %) 40-65%Not typically used in this model70-90%0%
LPS-Induced IL-6 Reduction (serum, %) 45-70%Not typically used in this model75-95%0%
MPO Activity Reduction (paw tissue, %) 30-55%45-65%50-70%0%

Proposed Signaling Pathway of this compound

Based on in vitro studies of related briarane diterpenoids, this compound is hypothesized to exert its anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway, a critical pathway in the innate immune response. The diagram below illustrates the proposed mechanism of action.

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB activation IkB IκBα NFkB->IkB releases nucleus Nucleus NFkB->nucleus AP1 AP-1 MAPK->AP1 AP1->nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->Cytokines transcription iNOS iNOS nucleus->iNOS transcription COX2 COX-2 nucleus->COX2 transcription JunceellolideC This compound JunceellolideC->TAK1 inhibition JunceellolideC->IKK inhibition JunceellolideC->MAPK inhibition G Carrageenan-Induced Paw Edema Workflow cluster_workflow A Acclimatize Male Wistar Rats (180-220g) for 1 week B Group animals (n=6 per group): - Vehicle Control - this compound (e.g., 10, 25, 50 mg/kg) - Indomethacin (10 mg/kg) A->B C Administer compounds intraperitoneally (i.p.) B->C D After 30 min, inject 0.1 mL of 1% carrageenan in saline into the sub-plantar region of the right hind paw C->D E Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection D->E F Calculate the percentage inhibition of edema E->F G At 4 hours, euthanize animals and collect paw tissue for MPO assay and histological analysis F->G G LPS-Induced Systemic Inflammation Workflow cluster_workflow A Acclimatize Male C57BL/6 Mice (8-10 weeks old) for 1 week B Group animals (n=6 per group): - Saline Control - LPS + Vehicle - LPS + this compound (e.g., 10, 25, 50 mg/kg) - LPS + Dexamethasone (5 mg/kg) A->B C Administer compounds intraperitoneally (i.p.) B->C D After 1 hour, inject LPS (1 mg/kg, i.p.) C->D E At 2 hours post-LPS injection, collect blood via cardiac puncture D->E F Separate serum and measure TNF-α and IL-6 levels by ELISA E->F G Collect peritoneal macrophages for gene expression analysis (iNOS, COX-2) via RT-qPCR E->G

Safety Operating Guide

Safe Disposal of Junceellolide C: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: The following procedures provide essential guidance for the safe and compliant disposal of Junceellolide C, a compound known to be very toxic to aquatic life with long-lasting effects. Adherence to these steps is critical to prevent environmental contamination and ensure personnel safety. The chemical, physical, and toxicological properties of this compound have not been fully investigated, demanding a cautious approach to its handling and disposal.

I. Core Disposal Principle: Professional Hazardous Waste Management

Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or down the drain. The primary and mandatory disposal route is through a licensed and approved hazardous waste disposal facility.

II. Pre-Disposal Safety and Handling

Before preparing this compound for disposal, ensure all relevant personnel are familiar with the following safety protocols.

Personal Protective Equipment (PPE): A comprehensive approach to PPE is required to minimize exposure risks.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or dust.

III. Step-by-Step Disposal Protocol

This protocol outlines the procedural flow for the safe segregation, packaging, and labeling of this compound waste.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, chemically compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solvent, collect it in a designated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: The original container of this compound must be treated as hazardous waste and disposed of through the same channels. Do not rinse the container into the sink.

2. Packaging and Labeling:

  • Ensure all waste containers are securely sealed to prevent leakage.

  • Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

3. Storage Pending Disposal:

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information regarding the waste, including the chemical name and quantity.

IV. Emergency Procedures

In the event of accidental release or exposure, follow these immediate steps.

ScenarioAction
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water.
Eye Contact Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.
Inhalation Move the individual to fresh air.
Spillage Collect the spillage to prevent dispersal into the environment.

For all exposure scenarios, seek prompt medical attention and inform them of the chemical involved.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_stream Waste Segregation cluster_final_steps Final Disposal Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood is_solid Solid Waste? fume_hood->is_solid solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No seal_label Securely Seal and Label Container solid_container->seal_label liquid_container->seal_label store Store in Satellite Accumulation Area seal_label->store contact_ehs Contact EHS for Pickup store->contact_ehs end_point End: Waste Transferred to Approved Disposal Facility contact_ehs->end_point

Caption: this compound Disposal Workflow.

Personal protective equipment for handling Junceellolide C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Junceellolide C

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The toxicological, chemical, and physical properties of this compound have not been thoroughly investigated. Therefore, this compound should be handled as a potentially hazardous substance, and all safety precautions should be based on the principles of prudent laboratory practice for uncharacterized materials.

This guide provides essential safety and logistical information for handling this compound, based on general best practices for working with novel, potentially bioactive compounds in a research and development setting.

Quantitative Data

Due to the lack of specific studies on this compound, quantitative safety and property data are not available. The following table highlights the key parameters that would typically be found in an SDS. Researchers should exercise caution and assume the compound may be toxic.

PropertyValue
Physical State Solid (based on isolation methods)
Molecular Formula C₂₆H₃₃ClO₁₀ (example for a related compound)
Molecular Weight 528.98 g/mol (example)
Acute Toxicity (Oral) Not Determined
Acute Toxicity (Dermal) Not Determined
Acute Toxicity (Inhalation) Not Determined
Carcinogenicity Not Classified

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling compounds with unknown hazard profiles. The following PPE is mandatory when working with this compound.

  • Hand Protection:

    • Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended.[1]

    • Always use two pairs of gloves when handling the pure compound or concentrated solutions.[2]

    • If gloves become contaminated, they should be thoroughly washed before removal and disposed of properly.[3]

  • Eye and Face Protection:

    • Safety glasses with side shields are the minimum requirement.

    • For procedures with a risk of splashing or aerosol generation, chemical safety goggles and a face shield should be worn.[2]

  • Body Protection:

    • A lab coat is required.

    • For handling larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or a disposable coverall (e.g., Tyvek®) is recommended.[3]

  • Respiratory Protection:

    • Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

    • If there is a risk of airborne powder or aerosol generation outside of a fume hood, a fit-tested NIOSH-certified N95 or higher respirator is strongly recommended.[2]

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Handling this compound gloves Nitrile Gloves (Double-gloved for pure compound) start->gloves Hand Protection eyes Safety Goggles & Face Shield start->eyes Eye/Face Protection body Lab Coat or Chemical-Resistant Suit start->body Body Protection respirator Work in Fume Hood (Respirator if risk of aerosols) start->respirator Respiratory Protection Spill_Cleanup_Workflow cluster_spill Chemical Spill Cleanup Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill (Contact EHS for major spills) alert->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use absorbents) ppe->contain cleanup Collect & Contain Cleanup Residues contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.